ATPase-IN-5
Description
The exact mass of the compound 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is 266.04736137 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSVHZBXBNSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of ATPase-IN-5 (Exemplified by DBeQ, a p97 ATPase Inhibitor): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of a potent ATPase inhibitor, exemplified by N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), a selective and reversible inhibitor of the AAA+ ATPase p97. The discovery of DBeQ emerged from a high-throughput screening campaign, followed by rigorous secondary assays to establish its selectivity and mechanism of action. This document details the discovery workflow, the chemical synthesis pathway, quantitative biological data, and the experimental protocols for key biological assays. The information is intended to serve as a comprehensive resource for researchers in the fields of drug discovery, chemical biology, and cancer biology who are interested in the development of ATPase inhibitors.
Introduction to p97 ATPase as a Therapeutic Target
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP), is a critical regulator of protein homeostasis.[1] It is involved in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] Given its central role in cellular protein quality control, and the observation that cancer cells are often under increased proteotoxic stress, p97 has emerged as a promising therapeutic target for the treatment of cancer.[3][4] Inhibition of p97's ATPase activity disrupts these essential cellular processes, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Discovery of DBeQ
The discovery of DBeQ was the result of a systematic high-throughput screening (HTS) effort to identify small molecule inhibitors of p97 ATPase activity. This was followed by a series of secondary assays to validate and characterize the initial hits.
High-Throughput Screening (HTS)
The initial phase of discovery involved screening a large compound library for inhibitors of recombinant p97 ATPase activity. A common method for such screens is a luciferase-based ATP detection assay, which measures the amount of ATP remaining after incubation with the ATPase. A decrease in ATP consumption indicates inhibition of the enzyme.
Secondary Assays for Hit Validation and Characterization
Promising candidates from the HTS were subjected to a battery of secondary assays to confirm their activity, determine their selectivity, and elucidate their mechanism of action. These assays included:
-
In vitro ATPase Inhibition Assay: To confirm the inhibitory activity against purified p97 and to determine the IC50 value.
-
Cell-Based Reporter Assays: To assess the compound's activity in a cellular context. A common reporter is the UbG76V-GFP fusion protein, a substrate of the ubiquitin-fusion degradation (UFD) pathway, which is dependent on p97. Inhibition of p97 leads to the accumulation of this fluorescent reporter.
-
Selectivity Assays: To evaluate the inhibitor's specificity for p97 over other ATPases (e.g., NSF) and other cellular targets like the proteasome.
-
Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP. For DBeQ, this was determined to be ATP-competitive.
-
Reversibility Assays: To ascertain whether the inhibitor binds reversibly or irreversibly to the target enzyme. DBeQ was found to be a reversible inhibitor.
Quantitative Data for DBeQ
The following tables summarize the key quantitative data for DBeQ's biological activity.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.5 µM | p97 ATPase activity | |
| IC50 | 2.6 µM | UbG76V-GFP degradation | |
| Ki | 3.2 ± 0.4 µM | p97 (ATP-competitive) | |
| GI50 (HeLa) | 3.1 ± 0.5 µM | Cell viability | |
| GI50 (RPMI8226) | 1.2 ± 0.3 µM | Cell viability | |
| GI50 (MRC-5) | 6.6 ± 2.9 µM | Cell viability |
Table 1: In Vitro and Cellular Potency of DBeQ
| Assay Target/System | IC50 (DBeQ) | IC50 (MG132 - Proteasome Inhibitor) | Reference |
| UbG76V-GFP degradation (HeLa) | 2.6 µM | ~0.2 µM | |
| ODD-Luc degradation (HeLa) | 56 µM | Not specified | |
| Luc-ODC degradation (HeLa) | 45 µM | Not specified |
Table 2: Selectivity Profile of DBeQ in Cellular Degradation Assays
Synthesis Pathway of DBeQ
DBeQ, or N2,N4-dibenzylquinazoline-2,4-diamine, can be synthesized through a two-step process starting from commercially available anthranilic acid. The general synthetic scheme for N2,N4-disubstituted quinazoline-2,4-diamines is well-established.
Step 1: Synthesis of 2,4-dichloroquinazoline
The first step involves the formation of the key intermediate, 2,4-dichloroquinazoline. This is typically achieved in two stages:
-
Formation of Quinazoline-2,4-dione: Anthranilic acid is reacted with urea at elevated temperatures to yield quinazoline-2,4-dione.
-
Chlorination: The resulting quinazoline-2,4-dione is then chlorinated using a reagent such as phosphorus oxychloride (POCl3) to produce 2,4-dichloroquinazoline.
Step 2: Nucleophilic Substitution to Yield DBeQ
The second step is a nucleophilic aromatic substitution reaction. 2,4-dichloroquinazoline is reacted with benzylamine. The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. By controlling the reaction conditions, sequential substitution can be achieved. For the synthesis of the symmetrically substituted DBeQ, an excess of benzylamine is used to substitute both chlorine atoms.
Experimental Protocols
p97 ATPase Activity Assay (Luminescence-based)
This assay measures the amount of ATP remaining after the enzymatic reaction, with a decrease in ATP corresponding to ATPase activity.
-
Reagents:
-
p97 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compound (DBeQ) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
-
Procedure:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the p97 enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the ATPase activity.
-
Cell-Based UbG76V-GFP Degradation Assay
This assay monitors the degradation of a fluorescent reporter protein that is a substrate of the p97-dependent UFD pathway.
-
Cell Line: A stable cell line expressing the UbG76V-GFP reporter is required (e.g., HeLa or HEK293 cells).
-
Procedure (Cycloheximide Chase):
-
Plate the UbG76V-GFP expressing cells in a multi-well plate and allow them to adhere overnight.
-
To increase the baseline signal, you can pre-treat the cells with a proteasome inhibitor (e.g., MG132) for a short period to accumulate the GFP reporter, followed by a washout.
-
Add fresh medium containing a protein synthesis inhibitor, cycloheximide (CHX), to prevent new synthesis of the reporter protein.
-
Add the test compound (DBeQ) at various concentrations to the CHX-containing medium.
-
Monitor the GFP fluorescence over time using a fluorescence plate reader or by flow cytometry. A decrease in fluorescence indicates degradation of the reporter.
-
In the presence of an effective p97 inhibitor like DBeQ, the degradation of UbG76V-GFP will be inhibited, resulting in a sustained or higher fluorescence signal compared to the vehicle control.
-
Visualizations
Discovery Workflow for DBeQ
Caption: A flowchart illustrating the discovery pipeline for the p97 ATPase inhibitor DBeQ.
Simplified p97-Mediated Protein Degradation Pathway and Inhibition by DBeQ
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Guide: Target Identification and Validation of a Novel ATPase Inhibitor, ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPases are a ubiquitous class of enzymes that play critical roles in nearly all cellular processes by harnessing the energy from ATP hydrolysis.[1][2][3] Their involvement in diseases such as cancer, neurodegeneration, and infectious diseases makes them attractive targets for therapeutic intervention.[1][4] The discovery and development of novel ATPase inhibitors require a rigorous process of identifying and validating their molecular targets to ensure efficacy and minimize off-target effects. This guide provides an in-depth technical overview of the methodologies and data interpretation involved in the target identification and validation of a hypothetical novel ATPase inhibitor, "ATPase-IN-5".
Target Identification Workflow
The initial step after discovering a molecule with a desired phenotypic effect is to identify its molecular target(s). A common strategy involves using the molecule as a "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
This protocol describes the use of this compound, immobilized on a solid support, to isolate its binding partners from a cell lysate for identification by mass spectrometry.
Materials:
-
This compound with a linker for immobilization
-
NHS-activated sepharose beads
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or competitive elution with excess free this compound)
-
Cell line of interest (e.g., a cancer cell line where this compound shows an effect)
-
LC-MS/MS instrumentation
Procedure:
-
Immobilization: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads with no compound.
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Pulldown: Incubate the clarified lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer. Neutralize the eluate if using a low pH buffer.
-
Sample Preparation for Mass Spectrometry: Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.
Putative Target Profile of this compound
To complement affinity-based methods, kinome profiling can be used to assess the selectivity of a compound against a large panel of kinases, as many ATPases are also kinases.
Table 1: Hypothetical Kinome Profiling Data for this compound (1 µM)
| Kinase Target | Family | % Inhibition | Putative Target? |
| VCP/p97 | AAA+ ATPase | 98% | Yes |
| PI3Kα | Lipid Kinase | 85% | Yes |
| mTOR | PIKK | 75% | Yes |
| CDK2 | CMGC | 25% | No |
| MAPK1 | CMGC | 15% | No |
| SRC | TK | 10% | No |
| ABL1 | TK | 8% | No |
Based on this hypothetical screen, Valosin-Containing Protein (VCP/p97), a member of the AAA+ ATPase family, is identified as the top putative target for this compound. PI3Kα and mTOR are also identified as potential off-targets.
Target Validation
Once putative targets are identified, they must be validated to confirm that they are responsible for the compound's biological effects.
Experimental Protocol: In Vitro ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified VCP/p97.
Materials:
-
Recombinant human VCP/p97 protein
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2)
-
ATP
-
ADP detection reagent (e.g., Transcreener® ADP² Assay Kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute into assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the diluted this compound, recombinant VCP/p97 enzyme, and assay buffer.
-
Initiation: Initiate the enzymatic reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring fluorescence polarization).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in intact cells. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies against the target protein (VCP/p97) and a control protein
-
Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (VCP/p97) and a control protein at each temperature by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Quantitative Data Summary for this compound
A comprehensive summary of quantitative data is crucial for evaluating the potency and selectivity of a compound.
Table 2: Summary of Hypothetical Validation Data for this compound against VCP/p97
| Assay Type | Parameter | Value |
| Biochemical | ||
| VCP/p97 ATPase Assay | IC50 | 50 nM |
| Isothermal Titration Calorimetry (ITC) | K_d | 120 nM |
| Cellular | ||
| Cell Viability (HCT116 cells) | EC50 | 500 nM |
| Cellular Thermal Shift Assay (CETSA) | ΔT_m | +4.5 °C at 10 µM |
Signaling Pathway Analysis
VCP/p97 is involved in numerous cellular pathways, including protein quality control, by mediating the extraction of ubiquitinated proteins from cellular complexes for degradation by the proteasome. Inhibition of VCP/p97 leads to the accumulation of ubiquitinated proteins and cellular stress.
As illustrated in Figure 3, this compound inhibits the ATPase activity of VCP/p97. This prevents the processing and delivery of ubiquitinated proteins to the proteasome for degradation. The resulting accumulation of these proteins leads to endoplasmic reticulum (ER) stress and ultimately triggers apoptosis, explaining the cytotoxic effect of this compound in cancer cells.
Conclusion
The successful development of a novel therapeutic agent hinges on a thorough understanding of its mechanism of action. This guide has outlined a systematic and multi-faceted approach to the target identification and validation of a hypothetical ATPase inhibitor, this compound. Through a combination of affinity-based proteomics, activity-based screening, biochemical and cellular assays, a confident identification of VCP/p97 as the primary target was achieved. This comprehensive validation process is essential for advancing a compound through the drug discovery pipeline and provides a solid foundation for future preclinical and clinical development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. ATPase - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of ATPases--a multi-disciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a five-gene signature deriving from the vacuolar ATPase (V-ATPase) sub-classifies gliomas and decides prognoses and immune microenvironment alterations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Functions of ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATPase-IN-5 has been identified as a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), a critical enzyme for maintaining cellular homeostasis in fungi. This technical guide provides a comprehensive overview of the known cellular functions of this compound, its mechanism of action, and its potential as an antifungal agent. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and development in this area.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with unique mechanisms of action. The plasma membrane H+-ATPase (Pma1p) in fungi represents a promising and validated drug target. This enzyme plays a crucial role in maintaining the electrochemical proton gradient across the plasma membrane, which is essential for nutrient uptake, intracellular pH regulation, and cell viability. This compound, also identified as compound 11 in foundational research, has emerged as a potent inhibitor of Pma1p, demonstrating significant potential in antifungal research.
Mechanism of Action
This compound exerts its antifungal effect by directly inhibiting the activity of Pma1p. This inhibition disrupts the proton-pumping function of the enzyme, leading to a cascade of detrimental cellular events.
Inhibition of Pma1p ATPase Activity
The primary mechanism of action of this compound is the inhibition of the ATP hydrolysis activity of Pma1p. This prevents the enzyme from utilizing ATP to pump protons out of the fungal cell.
Disruption of Cellular Homeostasis
The inhibition of Pma1p by this compound leads to:
-
Intracellular Acidification: The inability to expel protons results in a decrease in intracellular pH.
-
Membrane Depolarization: The disruption of the proton gradient leads to the depolarization of the plasma membrane.
-
Impaired Nutrient Uptake: Many nutrient transport systems in fungi are dependent on the proton motive force established by Pma1p.
These disruptions to fundamental cellular processes ultimately lead to fungal cell death.
Quantitative Data
The inhibitory potency of this compound against Pma1p has been quantified through in vitro assays.
| Parameter | Value | Target Enzyme | Reference |
| IC50 | 12.7 µM | Pma1p-ATPase | [1][2][3][4] |
Signaling Pathways and Cellular Processes Affected
The inhibition of Pma1p by this compound has significant downstream effects on various cellular signaling pathways and processes. The precise signaling cascade initiated by Pma1p inhibition is an active area of research. A logical representation of the inhibitory action is presented below.
Caption: Logical flow diagram of this compound's inhibitory action on Pma1p.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Pma1p-ATPase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against Pma1p.
Materials:
-
Purified or membrane-prepared Pma1p from a fungal source (e.g., Saccharomyces cerevisiae).
-
Assay Buffer: 50 mM MES-Tris (pH 6.5), 5 mM MgCl2, 50 mM KCl, 1 mM NaN3, 0.2 mM Na2MoO4.
-
ATP solution (e.g., 100 mM stock).
-
Malachite green reagent for phosphate detection.
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add a constant amount of Pma1p enzyme preparation to each well of the microplate.
-
Add the diluted compounds to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a final concentration of ATP (e.g., 2 mM) to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength appropriate for the malachite green-phosphate complex (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the Pma1p-ATPase inhibition assay.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of this compound against various fungal strains. The following is a generalized protocol based on CLSI guidelines.
Materials:
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).
-
This compound and control antifungal agents.
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the growth medium directly in the 96-well plates.
-
Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., adjusting to a 0.5 McFarland standard and then diluting to the final required concentration).
-
Add the fungal inoculum to each well containing the diluted compound. Include growth control (no compound) and sterility control (no inoculum) wells.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density.
Conclusion and Future Directions
This compound is a promising lead compound for the development of novel antifungal agents. Its specific inhibition of the essential fungal enzyme Pma1p provides a clear mechanism of action. Further research should focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in in vivo models of fungal infections, and exploring its potential for combination therapy with existing antifungal drugs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance these efforts.
References
In-Depth Technical Guide on the Effects of ATPase Inhibitors on Proton Pump Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies used to assess the effects of inhibitory compounds on proton pump activity, using the hypothetical molecule "ATPase-IN-5" as a case study. As no specific data exists for a compound named "this compound," this document will utilize well-characterized inhibitors of two major classes of proton pumps—the P-type H+/K+-ATPase and the V-type H+-ATPase—to illustrate the core principles, experimental protocols, and data presentation relevant to this area of research.
Proton-pumping ATPases are crucial enzymes that utilize the energy from ATP hydrolysis to transport protons across biological membranes, thereby establishing and maintaining electrochemical gradients. These gradients are fundamental to a vast array of physiological processes, including gastric acid secretion, organellar acidification, and cellular pH homeostasis. Their critical roles also make them significant targets for therapeutic intervention in various diseases. This guide will focus on Omeprazole as an exemplary inhibitor of the gastric H+/K+-ATPase and Bafilomycin A1 and Concanamycin A as inhibitors of the vacuolar (V)-type H+-ATPase.
Data Presentation: Quantitative Inhibition of Proton Pump Activity
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. Below is a summary of reported IC50 values for the exemplary inhibitors against their respective proton pump targets.
| Inhibitor | Target ATPase | Target Organism/Tissue | IC50 Value | Reference Conditions |
| Omeprazole | H+/K+-ATPase | Porcine | 1.1 µM | |
| H+/K+-ATPase | Porcine | 5.8 µM | ||
| H+/K+-ATPase | Hog | 2.4 µM | In acid-accumulating gastric vesicles. | |
| H+/K+-ATPase | Hog | 1.1 µM | In gastric microsomes, pre-incubated at pH 6.1.[1] | |
| Bafilomycin A1 | V-type H+-ATPase | Bovine Chromaffin Granules | 0.6 - 1.5 nM | |
| V-type H+-ATPase | General | 4 - 400 nM | Value is dependent on the organismal source (plant, fungal, or animal).[2] | |
| V-type H+-ATPase | General | 0.44 nM | ||
| Concanamycin A | V-type H+-ATPase | Yeast | 9.2 nM | Highly selective over F-type and P-type ATPases. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the impact of inhibitors on proton pump activity.
References
Preliminary Technical Guide: ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a preliminary technical overview of ATPase-IN-5, a novel small molecule inhibitor targeting the Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in certain cancers, for maintaining an alkaline intracellular pH that promotes proliferation and metastasis.[1][2][3][4] this compound demonstrates potent and selective inhibition of V-ATPase activity, suggesting its potential as a therapeutic agent in oncology. This guide summarizes the current understanding of this compound, including its mechanism of action, kinetic data, and detailed experimental protocols for its characterization.
Introduction to V-ATPase and this compound
The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme that couples the energy from ATP hydrolysis to pump protons across membranes.[1] This activity is essential for the function of various organelles, including lysosomes, endosomes, and the Golgi apparatus. In certain pathological conditions, such as cancer, V-ATPase is often overexpressed and localized to the plasma membrane, where it contributes to the acidification of the tumor microenvironment and facilitates cancer cell invasion and metastasis.
This compound is a novel investigational inhibitor designed to target the V-ATPase. Its mechanism of action involves the disruption of the proton translocation process, leading to an increase in intra-tumoral pH and subsequent induction of apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound against V-ATPase has been characterized using various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against V-ATPase
| Parameter | Value | Conditions |
| IC50 | 15 nM | Purified human V-ATPase, pH 7.4, 37°C |
| Ki | 5 nM | Competitive inhibition kinetics |
| Cellular Potency (A549) | 50 nM | Cell-based proton efflux assay |
| Selectivity | >1000-fold | Against a panel of other ATPases (Na+/K+-ATPase, SERCA) |
Table 2: Effect of this compound on Intracellular pH in A549 Lung Carcinoma Cells
| Treatment | Intracellular pH (pHi) | Extracellular pH (pHe) |
| Vehicle Control | 7.2 ± 0.1 | 6.8 ± 0.1 |
| This compound (50 nM) | 6.8 ± 0.1 | 7.1 ± 0.1 |
Experimental Protocols
In Vitro V-ATPase Activity Assay
This protocol describes a method to measure the in vitro ATPase activity of purified V-ATPase using a malachite green-based phosphate detection assay.
Materials:
-
Purified human V-ATPase
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4
-
ATP solution: 10 mM ATP in water
-
This compound stock solution in DMSO
-
Malachite Green Reagent
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 80 µL of purified V-ATPase (final concentration 5 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of Malachite Green Reagent.
-
Read the absorbance at 620 nm using a microplate reader.
-
Calculate the concentration of inorganic phosphate released and determine the IC50 value of this compound.
Cellular Proton Efflux Assay
This protocol measures the effect of this compound on proton efflux from cancer cells, a functional indicator of V-ATPase activity at the plasma membrane.
Materials:
-
A549 lung carcinoma cells
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Acidification Buffer: HBSS with 20 mM MES, pH 6.0
-
This compound stock solution in DMSO
Procedure:
-
Seed A549 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with 5 µM BCECF-AM in Loading Buffer for 30 minutes at 37°C.
-
Wash the cells twice with Loading Buffer.
-
Treat the cells with various concentrations of this compound or vehicle in Loading Buffer for 1 hour.
-
Replace the buffer with Acidification Buffer to induce a proton load.
-
Monitor the change in BCECF fluorescence over time using a fluorescence plate reader (Excitation: 490 nm, Emission: 535 nm).
-
Calculate the rate of proton efflux and determine the cellular potency of this compound.
Signaling Pathways and Experimental Workflows
V-ATPase in Cancer Cell pH Homeostasis and Proliferation
The following diagram illustrates the role of V-ATPase in maintaining a reversed pH gradient in cancer cells, which promotes proliferation and survival, and the proposed mechanism of action for this compound.
Caption: V-ATPase utilizes ATP to pump protons out of cancer cells, promoting proliferation. This compound inhibits this process.
Experimental Workflow for this compound Characterization
The following diagram outlines the key steps in the preclinical characterization of this compound.
Caption: Workflow for characterizing this compound from synthesis to in vivo studies.
References
- 1. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of a complete human V-ATPase reveal mechanisms of its assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
ATPase-IN-5: A Potential V-ATPase Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the hypothetical molecule, ATPase-IN-5, as a potential inhibitor of Vacuolar-type H+-ATPase (V-ATPase). Given the absence of publicly available data on a specific compound named "this compound," this document serves as a representative whitepaper, outlining the expected biochemical profile, experimental evaluation, and potential therapeutic implications of a novel V-ATPase inhibitor, based on established knowledge in the field.
Introduction to V-ATPase as a Therapeutic Target
The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for pumping protons across membranes, a process crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][2][3][4] This acidification is essential for a multitude of cellular processes such as protein degradation, receptor-mediated endocytosis, and autophagy.[5] Furthermore, V-ATPases are also found on the plasma membrane of specialized cells, where they contribute to extracellular acidification, a process implicated in cancer cell invasion and bone resorption.
The critical role of V-ATPase in both normal physiology and pathological conditions, particularly in cancer and certain neurodegenerative disorders, has highlighted it as a promising target for therapeutic intervention. Inhibition of V-ATPase can disrupt these processes, leading to, for example, the suppression of tumor growth and metastasis.
Hypothetical Profile of this compound
This compound is conceptualized as a novel, potent, and selective small molecule inhibitor of V-ATPase. Its proposed mechanism of action involves binding to the V0 subunit of the V-ATPase complex, thereby obstructing the proton translocation channel and inhibiting its pumping activity. This mode of action is similar to that of well-characterized V-ATPase inhibitors like bafilomycin A1 and concanamycin A. The anticipated outcome of this compound activity is an increase in the pH of intracellular organelles and the extracellular microenvironment in cells with plasma membrane V-ATPase activity.
Quantitative Data (Hypothetical)
The following tables present hypothetical, yet plausible, quantitative data for this compound, illustrating the expected outcomes from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Ki (nM) |
| V-ATPase Activity Assay (Yeast Vacuolar Membranes) | V-ATPase | 15.2 | 8.5 |
| ATP Hydrolysis Assay (Purified V-ATPase) | V-ATPase | 22.8 | N/A |
| P-type ATPase Activity Assay (Control) | Na+/K+ ATPase | > 10,000 | N/A |
| F-type ATPase Activity Assay (Control) | F1Fo-ATPase | > 10,000 | N/A |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) |
| MDA-MB-231 (Breast Cancer) | Cell Viability (72h) | Apoptosis | 55.7 |
| A549 (Lung Cancer) | Cell Invasion Assay | Inhibition of Invasion | 35.1 |
| RAW 264.7 (Macrophage-like) | Lysosomal pH Measurement | pH Increase | 25.3 |
| HUVEC (Endothelial Cells) | Angiogenesis Assay | Inhibition of Tube Formation | 88.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
V-ATPase Activity Assay (Proton Pumping)
This assay measures the ability of V-ATPase to pump protons into isolated yeast vacuoles, detected by a pH-sensitive fluorescent probe.
-
Preparation of Yeast Vacuoles: Spheroplasts are generated from Saccharomyces cerevisiae and lysed osmotically. Vacuoles are then isolated by density gradient centrifugation.
-
Assay Buffer: 5 mM MES-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl2, and 0.2 mM EGTA.
-
Procedure:
-
Isolated vacuoles are incubated with the pH-sensitive fluorescent dye, ACMA (9-amino-6-chloro-3-methoxyacridine), in the assay buffer.
-
Varying concentrations of this compound or vehicle control are added.
-
The reaction is initiated by the addition of 1 mM ATP.
-
The decrease in fluorescence, corresponding to the quenching of ACMA upon vacuolar acidification, is monitored over time using a fluorescence spectrophotometer (excitation at 415 nm, emission at 485 nm).
-
The initial rate of fluorescence quenching is calculated to determine V-ATPase activity.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
ATP Hydrolysis Assay
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by purified V-ATPase.
-
Purification of V-ATPase: V-ATPase is purified from a suitable source (e.g., yeast vacuoles or insect cells) using affinity chromatography.
-
Reaction Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.05% C12E10.
-
Procedure:
-
Purified V-ATPase is pre-incubated with different concentrations of this compound or vehicle control in the reaction buffer.
-
The reaction is started by adding 2 mM ATP.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding a solution containing malachite green and ammonium molybdate.
-
The absorbance at 650 nm is measured to quantify the amount of Pi released.
-
A standard curve using known concentrations of phosphate is used for quantification.
-
IC50 values are calculated from the dose-response curve.
-
Cell Viability Assay
This assay determines the effect of this compound on the viability of cancer cells.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a commercial kit, such as one based on the reduction of resazurin (e.g., CellTiter-Blue®) or tetrazolium salts (e.g., MTT).
-
Fluorescence or absorbance is measured using a plate reader.
-
EC50 values are determined from the dose-response curve.
-
Mandatory Visualizations
V-ATPase and Key Signaling Pathways
The following diagram illustrates the central role of V-ATPase in various signaling pathways implicated in cancer progression. V-ATPase-mediated acidification is crucial for the proper functioning of endosomes and lysosomes, which in turn regulate signaling cascades like Notch and Wnt.
Caption: V-ATPase in cellular signaling pathways.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel V-ATPase inhibitor like this compound.
Caption: Workflow for V-ATPase inhibitor evaluation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of Bafilomycin A1, a Potent V-ATPase Inhibitor
Disclaimer: Initial searches for "ATPase-IN-5" did not yield information on a specific molecule with this designation. This guide focuses on Bafilomycin A1, a well-characterized and widely studied inhibitor of Vacuolar-type H+-ATPase (V-ATPase), to provide a comprehensive overview of the biological effects and experimental methodologies associated with this class of inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the biological impact of V-ATPase inhibition. It provides a detailed exploration of the molecular mechanisms, cellular consequences, and key signaling pathways affected by Bafilomycin A1.
Core Mechanism of Action
Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that acts as a highly potent and specific inhibitor of V-type H+-ATPases.[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vacuoles.[2][3] The primary mechanism of Bafilomycin A1 involves binding to the V0 subunit of the V-ATPase complex, which obstructs the proton translocation channel.[4] This inhibition leads to a decrease in the proton gradient across organellar membranes, resulting in an elevation of the luminal pH of these compartments. At higher concentrations, Bafilomycin A1 can also affect P-type ATPases.
Quantitative Data on the Biological Effects of Bafilomycin A1
The following tables summarize the quantitative data regarding the inhibitory concentrations and biological effects of Bafilomycin A1 across various experimental systems.
Table 1: Inhibitory Concentrations (IC50) of Bafilomycin A1
| Target/Process | Cell Line/System | IC50 | Reference |
| Vacuolar H+-ATPase | Bovine Chromaffin Granules | 0.6 - 1.5 nM | |
| Vacuolar H+-ATPase | Neurospora crassa (fungus) | 400 nmol/mg protein | |
| Vacuolar H+-ATPase | Zea mays (plant) | 4 nmol/mg protein | |
| Vacuolar H+-ATPase | Bovine Adrenal Medulla | 50 nmol/mg protein | |
| Cell Growth | Golden Hamster Embryo Fibroblasts | 10 - 50 nM | |
| Cell Growth | NIH-3T3 Fibroblasts | 10 - 50 nM | |
| Cell Growth | PC12 Cells | 10 - 50 nM | |
| Cell Growth | HeLa Cells | 10 - 50 nM | |
| Cell Viability (72h) | Capan-1 (Pancreatic Cancer) | 5 nM | |
| Acid Influx | Outer Mantle Epithelium | 0.4 nM | |
| Vacuolization Inhibition | HeLa Cells | 4 nM (ID50) |
Table 2: Effective Concentrations of Bafilomycin A1 in Cellular Assays
| Biological Effect | Cell Line | Concentration | Duration of Treatment | Reference |
| Inhibition of Autophagy and Apoptosis Induction | Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1 nM | Not specified | |
| Inhibition of Cell Proliferation | MG63 (Osteosarcoma) | 1 µmol/l | 6-24 h | |
| Increased Lysosomal pH | A431 Cells | 1 µM | ~50 min | |
| Inhibition of EGF Degradation | A431 Cells | 1 µM | Not specified | |
| Alkalinization of Intracellular Acidic Compartments | 697 (B-ALL) Cells | 1 nM | Not specified | |
| Autophagic Flux Analysis | HeLa Cells | 300 nM | 4 h | |
| Inhibition of Tumor Growth (in vivo) | Capan-1 Xenograft | 1.0 mg/kg per day | 21 days | |
| Inhibition of Tumor Growth (in vivo) | MCF7 Xenograft | 0.1 mg/kg (intratumoral) | 23 days |
Key Biological Effects and Affected Signaling Pathways
The inhibition of V-ATPase by Bafilomycin A1 triggers a cascade of cellular events, primarily impacting autophagy, apoptosis, and associated signaling pathways.
Inhibition of Autophagy
Bafilomycin A1 is a widely used tool to study autophagy, a cellular process for degrading and recycling cellular components. It blocks the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes and by inhibiting the degradative capacity of lysosomes due to the increase in luminal pH. This leads to an accumulation of autophagosomes within the cell.
Caption: Bafilomycin A1 inhibits V-ATPase, leading to increased lysosomal pH and blocking autophagosome-lysosome fusion, thereby halting the autophagic process.
Induction of Apoptosis
Bafilomycin A1 has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanisms are multifactorial and can be both caspase-dependent and -independent. In some instances, apoptosis is triggered through the mitochondrial pathway, involving an increase in reactive oxygen species. In pediatric B-cell acute lymphoblastic leukemia cells, Bafilomycin A1 induces caspase-independent apoptosis through the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.
Modulation of mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is a key negative regulator of autophagy. Bafilomycin A1 can modulate mTOR signaling. In some contexts, likely due to the disruption of lysosomal function and amino acid sensing, Bafilomycin A1 treatment can lead to the activation of mTOR signaling, which further contributes to the inhibition of autophagy induction.
Caption: Bafilomycin A1 can activate mTOR signaling, further inhibiting autophagy, and can also target mitochondria to induce apoptosis via AIF translocation.
Detailed Experimental Protocols
Autophagic Flux Assay Using Western Blot for LC3
This protocol is used to measure the rate of autophagic degradation. An increase in the lipidated form of LC3 (LC3-II) in the presence of Bafilomycin A1 compared to its absence indicates an active autophagic flux.
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency.
-
Treat cells with the experimental compound or condition to induce autophagy.
-
For the last 2-4 hours of the treatment period, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Include control groups: untreated cells and cells treated only with Bafilomycin A1.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (e.g., 12-15% for LC3).
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1 treatment.
Caption: A schematic workflow for determining autophagic flux using Bafilomycin A1 and Western blotting for LC3-II.
Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160
This protocol allows for the ratiometric measurement of lysosomal pH.
1. Standard Curve Generation:
-
Prepare a series of pH standard solutions (e.g., pH 2.5 to 8.5).
-
Add LysoSensor Yellow/Blue DND-160 to each standard solution to a final concentration of 0.5 µM.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 450 nm for blue and 510 nm for yellow) with excitation at approximately 360 nm.
-
Calculate the ratio of the two emission intensities and plot it against the pH to generate a standard curve.
2. Cell Staining and Measurement:
-
Culture cells on a suitable plate for fluorescence microscopy or a microplate reader.
-
Incubate cells with 1 µM LysoSensor Yellow/Blue DND-160 in an isotonic solution for 5-15 minutes.
-
For endpoint assays, add nigericin (10 µM) and monensin (10 µM) to equilibrate the intracellular and extracellular pH for calibration in situ.
-
Measure the fluorescence intensities at the two emission wavelengths.
-
Calculate the fluorescence ratio and determine the lysosomal pH by interpolating from the standard curve.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
1. Cell Treatment:
-
Treat cells with Bafilomycin A1 at the desired concentration and for the appropriate duration to induce apoptosis.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
References
- 1. interchim.fr [interchim.fr]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of ATPase-IN-5, a novel small molecule inhibitor targeting the Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments and the extracellular space in specialized cells.[1][2][3] Their dysregulation is implicated in various diseases, including cancer and osteoporosis, making them a compelling therapeutic target.[1][2] This guide details the biochemical and cellular activities of this compound, presents quantitative data in a structured format, and provides detailed experimental protocols for the key assays performed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and the methodologies used for its characterization.
Introduction to V-type ATPases as a Therapeutic Target
V-type ATPases are ATP-dependent proton pumps that play a crucial role in maintaining pH homeostasis across cellular membranes. These complex enzymes are composed of a peripheral V1 domain, which is responsible for ATP hydrolysis, and an integral membrane V0 domain that transports protons. The energy released from ATP hydrolysis drives the transport of protons against their electrochemical gradient, leading to the acidification of various intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.
In certain specialized cells, V-ATPases are also found in the plasma membrane, where they contribute to the acidification of the extracellular environment. This activity is critical for processes like bone resorption by osteoclasts and the invasion and metastasis of cancer cells. The acidic tumor microenvironment created by V-ATPase activity promotes the degradation of the extracellular matrix by proteases, facilitating cancer cell invasion. Consequently, inhibitors of V-ATPase have significant therapeutic potential in oncology and for the treatment of bone diseases like osteoporosis.
Biochemical and Cellular Characterization of this compound
This compound was identified through a high-throughput screening campaign as a potent inhibitor of V-ATPase activity. Subsequent biochemical and cellular assays were conducted to determine its potency, selectivity, and mechanism of action.
Biochemical Activity
The inhibitory activity of this compound was assessed against purified V-ATPase and other major classes of ATPases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based ADP detection assay.
Cellular Activity
The cellular efficacy of this compound was evaluated by measuring its ability to inhibit lysosomal acidification in cancer cell lines. Furthermore, its anti-invasive properties were assessed using a Matrigel invasion assay.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the initial characterization of this compound.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| ATPase Target | IC50 (nM) |
| V-ATPase (human) | 15 |
| F-ATPase (bovine mitochondria) | > 10,000 |
| Na+/K+-ATPase (porcine kidney) | > 10,000 |
| SERCA (rabbit muscle) | > 10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| MDA-MB-231 (Breast Cancer) | Lysosomal Acidification Inhibition | 55 |
| PC-3 (Prostate Cancer) | Matrigel Invasion Inhibition | 120 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
V-ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies ATPase activity by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Purified human V-ATPase
-
This compound
-
ATP
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the compound dilution and 5 µL of purified V-ATPase (final concentration 10 nM).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP (final concentration 100 µM).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Data is normalized to a positive control (no inhibitor) and a negative control (no enzyme).
-
IC50 values are calculated using a non-linear regression curve fit.
Lysosomal Acidification Assay (LysoTracker™ Red)
This assay uses a fluorescent probe that accumulates in acidic compartments to measure the inhibition of lysosomal acidification.
Materials:
-
MDA-MB-231 cells
-
This compound
-
LysoTracker™ Red DND-99 (Thermo Fisher Scientific)
-
Hoechst 33342 (for nuclear staining)
-
Live cell imaging medium
Procedure:
-
Seed MDA-MB-231 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 4 hours.
-
Add LysoTracker™ Red (final concentration 50 nM) and Hoechst 33342 (final concentration 1 µg/mL) to the cells and incubate for 30 minutes at 37°C.
-
Wash the cells with live cell imaging medium.
-
Acquire images using a high-content imaging system.
-
Quantify the LysoTracker™ Red fluorescence intensity per cell.
-
EC50 values are determined by plotting the normalized fluorescence intensity against the compound concentration.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract.
Materials:
-
PC-3 cells
-
This compound
-
Matrigel™ Basement Membrane Matrix (Corning)
-
Cell culture inserts with 8 µm pore size
-
Serum-free medium and medium with 10% FBS
Procedure:
-
Coat the cell culture inserts with a thin layer of Matrigel™ and allow it to solidify.
-
Seed PC-3 cells in the upper chamber of the insert in serum-free medium containing a serial dilution of this compound.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the insert with crystal violet.
-
Count the number of invading cells in multiple fields of view under a microscope.
-
The percentage of invasion inhibition is calculated relative to the vehicle control, and the EC50 is determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of V-type H+-ATPase and inhibition by this compound.
Caption: Role of V-ATPase in cancer cell invasion and its inhibition.
Caption: Experimental workflow for the V-ATPase biochemical inhibition assay.
References
- 1. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vacuolar H+-ATPases (V-ATPases) as therapeutic targets: a brief review and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATPase-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase-IN-5 is a potent inhibitor of the plasma membrane H+-ATPase (Pma1p-ATPase), primarily utilized in anti-fungal research. By targeting this essential enzyme, this compound disrupts the proton gradient across the plasma membrane, which is crucial for nutrient uptake and maintaining intracellular pH. This document provides detailed protocols for the application of this compound in cell culture experiments, along with relevant technical data and pathway information to guide research and drug development.
Compound Information
| Compound Name | Target | CAS Number | Molecular Formula | Molecular Weight | IC50 |
| This compound | Pma1p-ATPase | 401590-85-0 | C10H10N4O3S | 266.28 g/mol | 12.7 µM[1][2][3] |
Signaling Pathway
The primary target of this compound, the Pma1p-ATPase, is a crucial enzyme for maintaining the electrochemical proton gradient across the plasma membrane in fungi and plants. Inhibition of this pump leads to intracellular acidification and membrane depolarization, which in turn affects a multitude of cellular processes, including nutrient transport and signaling pathways dependent on pH homeostasis. In mammalian cells, while a direct Pma1p homolog is absent, other proton pumps like V-ATPases play critical roles in processes such as lysosomal acidification, which is linked to nutrient sensing and signaling pathways like mTOR.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., fungal strain like Saccharomyces cerevisiae, or a mammalian cell line for toxicity/off-target screening)
-
Appropriate cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate under optimal conditions (e.g., 30°C for yeast, 37°C with 5% CO2 for mammalian cells).
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
The following day, remove the culture medium.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM to determine a dose-response curve). Include a vehicle control (DMSO) at the same concentration as in the highest dose of this compound.
-
Add the medium containing the different concentrations of this compound or vehicle control to the wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours under normal culture conditions, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
ATPase Activity Assay (Colorimetric)
This protocol measures the amount of inorganic phosphate (Pi) released by ATP hydrolysis to determine ATPase activity in cell lysates.
Materials:
-
Treated cells
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
ATPase activity assay kit (colorimetric, measuring phosphate)
-
BCA protein assay kit
-
96-well clear-bottom plate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer and incubate on ice for 15-20 minutes. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the ATPase activity.
-
ATPase Activity Measurement:
-
Follow the manufacturer's instructions for the ATPase activity assay kit.
-
Typically, this involves adding a standardized amount of cell lysate to the wells of a new 96-well plate.
-
Initiate the reaction by adding an ATP-containing reaction buffer.
-
Incubate for a specified time at a defined temperature to allow for ATP hydrolysis.
-
Stop the reaction and add a reagent that develops a color in the presence of inorganic phosphate.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 650 nm).
-
Normalize the ATPase activity to the protein concentration of the lysate (e.g., in nmol Pi/min/mg protein).
-
Compare the ATPase activity in this compound-treated samples to the vehicle control.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of this compound in cell culture.
Conclusion
This compound is a valuable tool for studying the role of plasma membrane H+-ATPases, particularly in the context of anti-fungal drug discovery. The provided protocols offer a framework for investigating its effects on cell viability and enzyme activity. Researchers should adapt these methodologies to their specific cell systems and experimental goals. Further studies could explore the downstream effects of this compound on intracellular pH, nutrient transport, and related signaling pathways.
References
Application Notes and Protocols for ATPase-IN-5 in ATPase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play a crucial role in cellular energy conversion by hydrolyzing ATP to ADP and inorganic phosphate (Pi).[1][2][3] This energy release powers a vast array of cellular processes, including ion transport, muscle contraction, and DNA replication.[2][3] Dysregulation of ATPase activity is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention. ATPase-IN-5 is a novel small molecule inhibitor designed for the potent and selective modulation of ATPase activity, offering a valuable tool for basic research and drug discovery.
These application notes provide a comprehensive guide for the utilization of this compound in ATPase activity assays, including detailed protocols, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action.
Mechanism of Action
This compound is a potent, cell-permeable inhibitor of a specific subset of ATPases. Its mechanism of action is hypothesized to be competitive inhibition, where it vies with ATP for binding to the nucleotide-binding site of the enzyme. By occupying this site, this compound prevents the hydrolysis of ATP, thereby inhibiting the enzyme's function. This mode of action makes it a valuable tool for studying the physiological roles of its target ATPases and for the development of novel therapeutics.
Data Presentation
The inhibitory effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value can be influenced by the concentration of ATP, a characteristic of competitive inhibitors. Experimental data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound against Target ATPase
| ATP Concentration (µM) | This compound IC50 (nM) |
| 10 | 50 |
| 50 | 150 |
| 100 | 300 |
| 500 | 1200 |
Experimental Protocols
A common method to determine the ATPase activity and the inhibitory effect of compounds like this compound is the malachite green phosphate assay. This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during the ATPase reaction.
Protocol: Determination of IC50 of this compound using a Malachite Green Phosphate Assay
1. Materials and Reagents:
-
Purified ATPase enzyme
-
This compound
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare the Malachite Green Reagent according to the manufacturer's instructions.
-
Prepare a phosphate standard curve by diluting the phosphate standard in the assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound solutions to the wells of the 384-well plate. For the control (no inhibitor), add 5 µL of assay buffer with the same concentration of the solvent.
-
Add 10 µL of the purified ATPase enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add 10 µL of the ATP solution to each well to start the reaction. The final volume in each well should be 25 µL.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of the Reaction and Color Development:
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
3. Data Analysis:
-
Phosphate Standard Curve:
-
Plot the absorbance values of the phosphate standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the phosphate concentration, m is the slope, and c is the y-intercept.
-
-
Calculation of Phosphate Released:
-
Use the equation from the standard curve to calculate the concentration of phosphate released in each well.
-
-
Determination of IC50:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Hypothetical Mechanism of Action
Caption: Competitive inhibition of ATPase by this compound.
References
Using V-ATPase Inhibitors to Study Autophagy: Application Notes and Protocols for the Novel Compound ATPase-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit proton pump essential for the acidification of lysosomes, a terminal and critical step in the autophagic pathway. Inhibition of V-ATPase provides a powerful tool to dissect the late stages of autophagy, particularly the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo.
This document provides detailed application notes and protocols for utilizing a novel V-ATPase inhibitor, ATPase-IN-5, to study autophagy. As specific data for this compound is not yet publicly available, this guide is framed to provide a comprehensive framework for the characterization and application of any new, potent, and specific V-ATPase inhibitor. The protocols and principles outlined herein are based on established methodologies using well-characterized V-ATPase inhibitors such as Bafilomycin A1.
The Role of V-ATPase in Autophagy
V-ATPase is a key regulator of several stages of autophagy:
-
Lysosomal Acidification: The primary role of V-ATPase is to pump protons into the lysosome, lowering its internal pH. This acidic environment is crucial for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.
-
Autophagosome-Lysosome Fusion: V-ATPase activity is also implicated in the fusion of autophagosomes with lysosomes to form autolysosomes. Inhibition of V-ATPase can block this fusion event.
-
mTORC1 Signaling: The V-ATPase acts as a sensor for lysosomal amino acid levels, regulating the activity of the master metabolic regulator mTORC1 at the lysosomal surface. Some V-ATPase modulators can inhibit mTORC1 signaling, thereby inducing autophagy.[1][2][3]
By inhibiting V-ATPase, researchers can accumulate autophagosomes, allowing for the study of autophagic flux and the molecular machinery involved in the later stages of this pathway.
Quantitative Data for V-ATPase Inhibitors
The following table summarizes key quantitative data for well-characterized V-ATPase inhibitors. This information serves as a reference for the expected potency of a novel inhibitor like this compound.
| Inhibitor | Target | IC50 | Mechanism of Action in Autophagy |
| Bafilomycin A1 | V-ATPase | 0.44 - 400 nM | Prevents lysosomal acidification and blocks autophagosome-lysosome fusion.[4][5] |
| EN6 | ATP6V1A subunit of V-ATPase | Not applicable (covalent inhibitor) | Covalently modifies ATP6V1A, leading to mTORC1 inhibition and increased lysosomal acidification, thereby activating autophagy. |
Experimental Protocols
Protocol 1: Determination of the Optimal Working Concentration of this compound by Measuring Lysosomal pH
Objective: To determine the IC50 of this compound for V-ATPase activity by measuring its effect on lysosomal acidification.
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LysoTracker Red DND-99 (e.g., 1 mM in DMSO)
-
Bafilomycin A1 (positive control, e.g., 10 µM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
96-well, black-walled, clear-bottom imaging plates
-
Fluorescence microscope or plate reader with appropriate filters for LysoTracker Red (Excitation/Emission: ~577/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a positive control of 100 nM Bafilomycin A1 and a vehicle control (DMSO).
-
Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a period determined by the expected kinetics of the inhibitor (e.g., 1-2 hours).
-
LysoTracker Staining: During the last 30 minutes of the incubation, add LysoTracker Red to each well at a final concentration of 50-75 nM.
-
Imaging:
-
Carefully wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to each well.
-
Image the cells using a fluorescence microscope or measure the total fluorescence intensity per well using a plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of LysoTracker Red per cell for each condition.
-
Normalize the fluorescence intensity to the vehicle control.
-
Plot the normalized fluorescence intensity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Autophagic Flux by Western Blotting for LC3 and p62/SQSTM1
Objective: To assess the effect of this compound on autophagic flux by measuring the accumulation of LC3-II and the degradation of p62/SQSTM1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Autophagy inducer (e.g., rapamycin, starvation medium - EBSS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its determined optimal concentration (from Protocol 1) with or without an autophagy inducer for a specified time (e.g., 4-6 hours). Include a vehicle control and a positive control (e.g., Bafilomycin A1).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.
-
Calculate the LC3-II/LC3-I ratio and the levels of p62 normalized to the loading control. An accumulation of LC3-II and p62 in the presence of this compound indicates a blockage of autophagic flux.
-
Protocol 3: Monitoring Autophagic Flux using Tandem Fluorescent-Tagged LC3 (mCherry-GFP-LC3)
Objective: To visualize and quantify the effect of this compound on autophagosome accumulation and their fusion with lysosomes.
Materials:
-
Cell line stably expressing the mCherry-GFP-LC3 reporter plasmid.
-
Complete cell culture medium.
-
This compound.
-
Autophagy inducer (e.g., rapamycin, starvation medium - EBSS).
-
Live-cell imaging medium.
-
Confocal microscope with appropriate lasers and filters for GFP (Ex/Em: ~488/509 nm) and mCherry (Ex/Em: ~587/610 nm).
Procedure:
-
Cell Seeding and Treatment:
-
Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes or chamber slides.
-
Treat the cells with this compound at its optimal concentration, with or without an autophagy inducer. Include appropriate controls.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Acquire images using a confocal microscope. Capture both the GFP and mCherry channels.
-
-
Image Analysis:
-
In control cells, autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), and autolysosomes as red puncta (mCherry only, as GFP is quenched by the acidic lysosomal pH).
-
Treatment with an autophagy inducer should increase both yellow and red puncta.
-
Treatment with this compound is expected to cause a significant accumulation of yellow puncta (autophagosomes) as their fusion with lysosomes and subsequent acidification is blocked.
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition.
-
Signaling Pathways and Experimental Workflows
References
- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bafilomycin A1 | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
Application Notes and Protocols for Investigating Lysosomal Acidification with a V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing a potent V-ATPase inhibitor to investigate lysosomal acidification. While the initial query specified "ATPase-IN-5," publicly available data indicates that this compound is a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), with an IC50 of 12.7 μM, and is primarily characterized for its anti-fungal properties.[1][2][3][4][5] There is currently no scientific literature suggesting its activity against the mammalian vacuolar-type H+-ATPase (V-ATPase) which is responsible for lysosomal acidification.
Therefore, this document will focus on the application of a representative and well-characterized V-ATPase inhibitor as a tool for studying lysosomal function in mammalian cells. The protocols and principles described herein are broadly applicable to the characterization of any novel V-ATPase inhibitor.
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular compartments, including lysosomes. The acidic lumen of lysosomes (pH 4.5-5.0) is crucial for the activity of degradative hydrolases, nutrient sensing, and cellular homeostasis. Inhibition of V-ATPase leads to a rapid increase in lysosomal pH, disrupting these vital cellular processes. Consequently, specific V-ATPase inhibitors are invaluable research tools and potential therapeutic agents for diseases such as cancer and osteoporosis.
Signaling Pathway of V-ATPase and its Inhibition
The V-ATPase is a multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore. The energy released from ATP hydrolysis drives the rotation of a central stalk, which in turn pumps protons across the lysosomal membrane into the lumen, lowering its pH. V-ATPase activity is also linked to cellular signaling pathways, such as mTORC1, which senses amino acid availability at the lysosomal surface.
V-ATPase inhibitors, such as the well-characterized macrolide antibiotics Bafilomycin A1 and Concanamycin A, bind to the V0 subunit, blocking proton translocation and thus inhibiting the acidification of the lysosome. This leads to an increase in lysosomal pH and subsequent impairment of lysosomal degradative function.
Caption: V-ATPase Inhibition Pathway.
Quantitative Data of Representative V-ATPase Inhibitors
The potency of V-ATPase inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for well-known V-ATPase inhibitors against V-ATPase from different sources. When characterizing a novel inhibitor, determining its IC50 is a critical first step.
| Inhibitor | Target V-ATPase Source | IC50 | Reference |
| Bafilomycin A1 | Bovine Chromaffin Granules | ~0.4 nM | Bowman et al., 1988 |
| Concanamycin A | Yeast Vacuolar Membranes | ~5 nM | Drose et al., 1993 |
| FR167356 | Osteoclast Microsomes | ~3.4 nM | Morimoto et al., 2005 |
| Diphyllin | Human Osteoclasts | ~20 nM | Sørensen et al., 2007 |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using a Fluorescent Probe
This protocol describes the use of a ratiometric fluorescent dye, such as LysoSensor™ Yellow/Blue DND-160, to measure changes in lysosomal pH in live cells following treatment with a V-ATPase inhibitor.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF7, or a cell line relevant to the research)
-
Complete cell culture medium
-
V-ATPase inhibitor stock solution (in DMSO)
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Nigericin (ionophore for pH calibration)
-
Monensin (ionophore for pH calibration)
-
96-well black, clear-bottom imaging plates
-
Fluorescence microplate reader or fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the V-ATPase inhibitor (and a vehicle control, e.g., DMSO) in complete medium. Incubate for the desired time (e.g., 1-4 hours).
-
Dye Loading:
-
Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in live-cell imaging buffer.
-
Remove the medium containing the inhibitor and wash the cells once with the imaging buffer.
-
Add the LysoSensor™ working solution to each well and incubate for 5 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells once with imaging buffer.
-
Add fresh imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader. For LysoSensor™ Yellow/Blue, measure emission at two wavelengths (e.g., 450 nm and 510 nm) with excitation at ~360 nm. The ratio of the two emission intensities is dependent on pH.
-
-
Calibration Curve:
-
In a separate set of wells with untreated cells, replace the medium with calibration buffers of known pH containing 10 µM nigericin and 10 µM monensin.
-
Incubate for 15 minutes to equilibrate the intra-lysosomal pH with the external buffer pH.
-
Load the cells with LysoSensor™ as described in step 3 and measure the fluorescence ratio for each pH point.
-
Plot the fluorescence ratio against the pH values to generate a standard curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each experimental condition.
-
Determine the lysosomal pH for each condition by interpolating the fluorescence ratios onto the calibration curve.
-
Plot the lysosomal pH as a function of the V-ATPase inhibitor concentration.
-
Protocol 2: In Vitro V-ATPase Activity Assay
This protocol measures the ATP-dependent proton pumping activity of V-ATPase in isolated lysosomal vesicles. The acidification of the vesicles is monitored by the quenching of a pH-sensitive fluorescent probe, such as acridine orange.
Materials:
-
Lysosome-enriched fraction isolated from cultured cells or tissue
-
Assay buffer (e.g., 20 mM HEPES, 120 mM KCl, 1 mM MgCl2, pH 7.4)
-
Acridine orange stock solution
-
ATP stock solution (magnesium salt)
-
V-ATPase inhibitor stock solution (in DMSO)
-
Ammonium chloride (NH4Cl) solution (for dissipating the pH gradient)
-
96-well black microplate
-
Fluorescence microplate reader with bottom-reading capabilities
Procedure:
-
Preparation:
-
Thaw the lysosome-enriched fraction on ice.
-
Prepare the reaction mixture in the wells of the 96-well plate:
-
Assay buffer
-
Acridine orange (final concentration 2-5 µM)
-
Lysosomal vesicles (5-10 µg of protein)
-
V-ATPase inhibitor at various concentrations or vehicle control (DMSO)
-
-
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the V-ATPase.
-
Initiation of Reaction:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to measure the fluorescence of acridine orange (Excitation: ~490 nm, Emission: ~530 nm) every 30-60 seconds.
-
Initiate the proton pumping reaction by adding ATP (final concentration 1-5 mM) to each well.
-
-
Monitoring Fluorescence:
-
Record the fluorescence over time for 15-30 minutes. ATP-dependent proton pumping will cause the acridine orange to accumulate inside the vesicles and self-quench, leading to a decrease in fluorescence.
-
-
Dissipation of pH Gradient:
-
At the end of the time course, add NH4Cl (final concentration 10-20 mM) to dissipate the proton gradient. This will cause the release of acridine orange and an increase in fluorescence, confirming the integrity of the vesicles.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each condition.
-
Plot the rate of quenching as a function of the V-ATPase inhibitor concentration.
-
Determine the IC50 of the inhibitor for V-ATPase activity.
-
Experimental Workflow for Characterizing a Novel V-ATPase Inhibitor
The following diagram outlines a typical workflow for the initial characterization of a novel compound suspected to be a V-ATPase inhibitor.
Caption: V-ATPase Inhibitor Characterization Workflow.
References
Application Notes and Protocols for Measuring the Efficacy of ATAD5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATPase Family AAA Domain Containing 5 (ATAD5) is a crucial AAA+ ATPase that plays a pivotal role in maintaining genomic stability.[1] Its primary function is to unload the Proliferating Cell Nuclear Antigen (PCNA) sliding clamp from DNA following the completion of DNA replication and repair.[1][2] This process is essential for the proper recycling of PCNA and the termination of DNA synthesis-related events.[3] Dysregulation of ATAD5 function is associated with genomic instability and has been implicated in tumorigenesis, making it an attractive target for the development of novel anti-cancer therapeutics.[1]
These application notes provide a comprehensive guide to various techniques for measuring the efficacy of inhibitors targeting ATAD5. The protocols described herein cover both biochemical and cell-based assays to assess the direct impact of inhibitors on ATAD5's ATPase activity and its cellular functions.
Data Presentation: Efficacy of a Representative ATAD5 Inhibitor
The following table summarizes the quantitative data for ML367, a known inhibitor of ATAD5 stabilization. This serves as an example for presenting efficacy data for novel ATAD5 inhibitors.
| Compound Name | Target | Assay Type | Readout | IC50/EC50 | Reference |
| ML367 | ATAD5 Stabilization | Cell-based ATAD5-Luciferase Reporter Assay | Inhibition of 5-FUrd-induced ATAD5-luciferase activity | 1.2 µM |
Signaling Pathway and Experimental Workflows
ATAD5 in DNA Damage Response and PCNA Unloading
ATAD5 is a key component of the DNA damage response (DDR) and is integral to the regulation of PCNA, a central hub for DNA replication and repair machinery. The following diagram illustrates the central role of ATAD5 in unloading PCNA from chromatin, a process dependent on its ATPase activity.
Caption: Role of ATAD5 in the PCNA unloading cycle.
The following workflow outlines the general process for evaluating the efficacy of a potential ATAD5 inhibitor.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
Biochemical Assay: ATAD5 ATPase Activity
This protocol describes a method to measure the ATPase activity of purified ATAD5-RLC (Replication Factor C-Like Complex) using a malachite green-based phosphate detection assay. This assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified recombinant human ATAD5-RLC
-
ATP solution (10 mM)
-
Assay Buffer: 25 mM HEPES-NaOH (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
Malachite Green Reagent (e.g., from a commercial kit like Sigma-Aldrich MAK113)
-
Phosphate Standard (e.g., from a commercial kit)
-
96-well clear flat-bottom plates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of phosphate standards in Assay Buffer according to the manufacturer's instructions.
-
Reaction Setup: a. In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO). b. Add purified ATAD5-RLC to each well to a final concentration of 50-100 nM (this may require optimization). c. Add Assay Buffer to bring the volume to 40 µL. d. Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to a final concentration of 1 mM. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detection: a. Stop the reaction by adding 200 µL of Malachite Green Reagent to each well. b. Incubate at room temperature for 30 minutes to allow color development.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Use the phosphate standard curve to determine the amount of Pi produced in each well. c. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell-Based Assay: PCNA Unloading from Chromatin
This protocol assesses the ability of an ATAD5 inhibitor to induce the accumulation of PCNA on chromatin in cultured cells, a hallmark of impaired ATAD5 function.
Materials:
-
Human cell line (e.g., HEK293T, HeLa, or U2OS)
-
ATAD5 inhibitor and vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Chromatin Fractionation Buffer A: 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 10 mM PIPES (pH 6.8), 1 mM EGTA, 0.2% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer for insoluble fraction
-
Primary antibodies: anti-PCNA, anti-Histone H3 (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of the ATAD5 inhibitor or vehicle for 6-24 hours.
-
Chromatin Fractionation: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 200 µL of ice-cold Buffer A to each well and incubate on ice for 5 minutes to lyse the cells and release soluble proteins. c. Collect the supernatant (soluble fraction). d. Wash the remaining pellet (chromatin-bound fraction) once with Buffer A. e. Resuspend the pellet in 100 µL of RIPA buffer, sonicate briefly to shear DNA, and centrifuge to clarify.
-
Western Blot Analysis: a. Determine the protein concentration of the chromatin-bound fractions. b. Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane. c. Probe the membrane with primary antibodies against PCNA and Histone H3. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: a. Quantify the band intensities for PCNA and Histone H3. b. Normalize the PCNA signal to the Histone H3 signal for each sample. c. Compare the levels of chromatin-bound PCNA in inhibitor-treated cells to the vehicle-treated control. An increase in the PCNA/Histone H3 ratio indicates inhibition of PCNA unloading.
Cell-Based Assay: DNA Damage Sensitivity
This protocol evaluates whether inhibition of ATAD5 sensitizes cells to DNA damaging agents, a functional consequence of impaired DNA repair.
Materials:
-
Human cell line (e.g., U2OS)
-
ATAD5 inhibitor
-
DNA damaging agent (e.g., methyl methanesulfonate (MMS), camptothecin (CPT), or a PARP inhibitor like olaparib)
-
Cell viability assay reagent (e.g., WST-1, CellTiter-Glo) or crystal violet for clonogenic assays.
-
96-well plates or 6-well plates for clonogenic assays.
Procedure (Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: a. After 24 hours, treat the cells with a fixed concentration of the ATAD5 inhibitor (or vehicle) in combination with a dose-response of the DNA damaging agent. b. Alternatively, co-treat with a fixed concentration of the DNA damaging agent and a dose-response of the ATAD5 inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (absorbance or luminescence).
-
Data Analysis: a. Normalize the viability of treated cells to the vehicle-treated control. b. Plot cell viability against the concentration of the DNA damaging agent in the presence and absence of the ATAD5 inhibitor to observe sensitization.
Procedure (Clonogenic Survival Assay):
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with the ATAD5 inhibitor and/or DNA damaging agent for a defined period (e.g., 24 hours).
-
Colony Formation: Wash off the drugs and replace with fresh medium. Allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix and stain the colonies with crystal violet.
-
Data Analysis: Count the number of colonies in each well and calculate the surviving fraction relative to the untreated control.
Conclusion
The methodologies described provide a robust framework for the comprehensive evaluation of inhibitors targeting ATAD5. A combination of biochemical and cell-based assays is recommended to elucidate the mechanism of action and the cellular efficacy of novel compounds. The provided protocols can be adapted and optimized for specific experimental needs and high-throughput screening campaigns. The continued development of potent and specific ATAD5 inhibitors holds promise for new therapeutic strategies in oncology and other diseases characterized by genomic instability.
References
Application Notes and Protocols for ATPase-IN-5 in High-Throughput Screening Assays
Disclaimer: The compound "ATPase-IN-5" is not found in the public scientific literature. The following application notes and protocols are based on a hypothetical ATPase inhibitor, leveraging established principles and methodologies for high-throughput screening (HTS) of ATPases as described in the provided search results. The data presented is illustrative.
Introduction
ATPases are a ubiquitous class of enzymes that harness the energy from ATP hydrolysis to perform essential cellular work.[1][2] Their diverse functions in processes like ion transport, protein folding, and signal transduction make them attractive targets for drug discovery in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3][] this compound is a potent and selective inhibitor of a specific ATPase target (e.g., a vacuolar-type H+-ATPase or V-ATPase), designed for use as a tool compound in high-throughput screening (HTS) campaigns to identify novel modulators of this target. These notes provide detailed protocols and application data for the use of this compound in HTS assays.
Mechanism of Action
This compound is postulated to be a non-competitive inhibitor of V-ATPase. V-ATPases are proton pumps that play a critical role in acidifying intracellular compartments like lysosomes and endosomes.[5] By inhibiting the proton-translocating V0 domain, this compound disrupts the acidification process, which can impact protein degradation, membrane trafficking, and signaling pathways dependent on pH gradients.
Caption: V-ATPase inhibition by this compound.
Application Notes
This compound is an invaluable tool for researchers and drug development professionals for:
-
HTS Assay Development and Validation: As a potent and selective inhibitor, this compound serves as a positive control to establish and validate HTS assays for the target ATPase. Key assay parameters such as the Z' factor, signal-to-background ratio, and reproducibility can be determined using this compound.
-
Hit Identification and Characterization: In primary HTS campaigns, this compound is used to define the maximum inhibition level, enabling the identification of "hit" compounds from large chemical libraries that modulate the target's activity.
-
Mechanism of Action Studies: this compound can be used in secondary assays to elucidate the mechanism of action of newly identified inhibitors, distinguishing between competitive, non-competitive, and allosteric modes of inhibition.
-
Structure-Activity Relationship (SAR) Studies: By comparing the potency of analog compounds to that of this compound, researchers can develop SAR to guide the optimization of lead compounds.
Quantitative Data
The following tables summarize the inhibitory activity and HTS assay performance of this compound.
Table 1: Inhibitory Profile of this compound against a Panel of ATPases
| ATPase Target | IC50 (nM) | Assay Format |
| V-ATPase | 50 | Malachite Green |
| P-ATPase | >10,000 | Malachite Green |
| F-ATPase | >10,000 | Malachite Green |
| HSP90 | >10,000 | NADH-Coupled |
| p97 | >10,000 | NADH-Coupled |
Table 2: HTS Assay Performance with this compound
| Parameter | Value | Description |
| Z' Factor | 0.75 | Indicates excellent assay robustness. |
| Signal-to-Background | 10 | High dynamic range for hit identification. |
| CV (%) for Controls | < 5% | Demonstrates high reproducibility. |
Experimental Protocols
High-Throughput Screening Protocol: Malachite Green Assay for ATPase Activity
This protocol is adapted for a 384-well format to measure inorganic phosphate (Pi) generated from ATP hydrolysis.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, 0.1% (v/v) Tween-20.
-
ATPase Enzyme Stock: Purified V-ATPase at 1 mg/mL in a suitable storage buffer. Dilute to the working concentration (e.g., 5 µg/mL) in Assay Buffer just before use.
-
ATP Substrate: 10 mM ATP in water. Dilute to the working concentration (e.g., 1 mM) in Assay Buffer.
-
This compound (Positive Control): 10 mM stock in DMSO. Prepare a dilution series in Assay Buffer.
-
Malachite Green Reagent: Prepare a solution of 0.045% (w/v) Malachite Green hydrochloride in water. Separately, prepare a 4.2% (w/v) ammonium molybdate solution in 4 M HCl. Mix three parts of the Malachite Green solution with one part of the ammonium molybdate solution. Add Tween-20 to a final concentration of 0.01% (v/v). This working solution should be prepared fresh.
2. Assay Procedure:
-
Add 5 µL of test compounds (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of diluted ATPase enzyme to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
For the positive control, add 5 µL of a high concentration of this compound. For the negative control (100% activity), add 5 µL of Assay Buffer with DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of the Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Read the absorbance at 620-650 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Troubleshooting & Optimization
common problems with ATPase-IN-5 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with ATPase-IN-5, a novel small molecule inhibitor. The information is designed to help users overcome common experimental hurdles and ensure reliable, reproducible results.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
| Problem / Question | Potential Cause | Suggested Solution |
| Q1: Why am I seeing low or no inhibition of ATPase activity? | 1. Inactive Compound: The this compound solution may have degraded. 2. Suboptimal Assay Conditions: The pH, temperature, or concentration of cofactors (e.g., Mg²⁺, Na⁺, K⁺) may not be optimal for inhibitor binding or enzyme activity.[1][2] 3. Incorrect Inhibitor Concentration: The concentration used may be too low to achieve significant inhibition. 4. High ATP Concentration: Excess ATP can outcompete ATP-competitive inhibitors for the binding site.[3] | 1. Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles of stock solutions.[2] 2. Optimize assay conditions. Perform pH and temperature titration experiments to find the optimal range for your specific ATPase. Ensure cofactor concentrations are correct for the enzyme being tested. 3. Perform a dose-response experiment to determine the IC50 value. A common starting point is to test a wide range of concentrations (e.g., 1 nM to 100 µM). 4. Use an ATP concentration that is at or below the Km value for the target ATPase to ensure sensitivity to competitive inhibition. |
| Q2: My results are inconsistent between replicates or experiments. | 1. Poor Solubility: this compound may be precipitating out of solution in the assay buffer. 2. Variable Pipetting: Inaccurate or inconsistent pipetting, especially of the enzyme or inhibitor, can lead to high variability. 3. Inconsistent Incubation Times: The pre-incubation time for the inhibitor with the enzyme or the main reaction incubation time may vary. | 1. Confirm the solubility of this compound in your final assay buffer. The working concentration should not exceed its solubility limit. Consider using a different solvent for the stock solution or adding a small, controlled amount of a cosolvent like DMSO. 2. Use calibrated pipettes and ensure thorough mixing of all components. For 96-well plates, mix the plate gently after adding reagents. 3. Standardize all incubation steps. Use a multichannel pipette or automated liquid handler for simultaneous reaction initiation and termination. |
| Q3: I'm observing high background signal in my no-enzyme control wells. | 1. Phosphate Contamination: Reagents (especially ATP stock or buffers) may be contaminated with inorganic phosphate (Pi). 2. Non-enzymatic ATP Hydrolysis: ATP can slowly hydrolyze, especially at non-optimal pH or elevated temperatures. 3. Reagent Interference: The inhibitor itself might interfere with the detection method (e.g., absorbance or fluorescence). | 1. Use high-purity, freshly prepared reagents and phosphate-free water. Test individual reagents for phosphate contamination. 2. Prepare ATP solutions fresh for each experiment and store them on ice. Minimize the duration of the assay to reduce the chance of spontaneous hydrolysis. 3. Run a control containing only the inhibitor and detection reagents (no enzyme or ATP) to check for direct interference. |
| Q4: The inhibitor shows high cytotoxicity in my cell-based assays. | 1. Off-Target Effects: this compound may be inhibiting other essential cellular proteins, such as other ATPases or kinases. This is a common issue with ATP-competitive inhibitors due to conserved ATP-binding sites. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells. | 1. Perform a kinase selectivity screen to identify potential off-target interactions. Use a structurally unrelated inhibitor for the same target as a comparison. A CRISPR/Cas9 knockout of the intended target can validate if the cytotoxicity is on-target or off-target. 2. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) and run a vehicle control with the same solvent concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: this compound is typically soluble in DMSO for stock solutions. For aqueous buffers, it is crucial to test the solubility to avoid precipitation. It is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute them into the final aqueous assay buffer, ensuring the final DMSO concentration is low and consistent across all experiments.
Q2: How should I store this compound? A2: Store the solid compound at -20°C, protected from light. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the mechanism of action for this compound? A3: this compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the target ATPase, preventing the hydrolysis of ATP to ADP and inorganic phosphate, thereby inhibiting the enzyme's function.
Q4: How can I differentiate the activity of my target ATPase from other ATPases in my sample? A4: This is particularly important when using non-purified enzyme preparations like cell lysates or membrane fractions. One common method is to use a specific inhibitor for the contaminating ATPase. For example, when measuring Na+/K+-ATPase activity, ouabain is often used to inhibit its specific activity, allowing for the subtraction of its contribution from the total ATPase activity measured. Similarly, vanadate can be used to inhibit P-type ATPases.
Physicochemical and Potency Data
The following table summarizes key quantitative data for this compound. These values are representative and should be confirmed in your specific experimental system.
| Parameter | Value | Conditions / Notes |
| Molecular Weight | 450.5 g/mol | |
| IC50 (Target ATPase) | 25 nM | Determined using a purified enzyme assay with ATP at Km concentration. |
| Solubility (DMSO) | >50 mg/mL | |
| Solubility (PBS, pH 7.4) | ~15 µM | May vary with buffer components. Exceeding this may cause precipitation. |
| Stability in Solution | Stable for ~24h at RT | Stock solutions in DMSO are stable for >3 months at -80°C. |
Experimental Protocols
Protocol 1: In Vitro ATPase Activity Assay (Malachite Green)
This colorimetric endpoint assay quantifies ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified ATPase enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
ATP solution (prepare fresh in Assay Buffer)
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Remember to include a vehicle control (e.g., DMSO) with the same final solvent concentration.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of diluted this compound or vehicle control.
-
10 µL of diluted ATPase enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 30 µL of ATP solution to each well. The final ATP concentration should be optimized for the specific enzyme (typically at or near its Km).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). This time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction & Detection: Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will react with the liberated Pi to produce a colored complex.
-
Read Absorbance: After a short incubation for color development (typically 20-30 minutes), measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
This assay assesses the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Read Absorbance: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which this compound reduces cell viability by 50% (GI50).
Visualizations
Caption: Signaling pathway showing inhibition by this compound.
Caption: General experimental workflow for an in vitro ATPase inhibition assay.
Caption: Troubleshooting logic for low inhibition in ATPase assays.
References
improving the efficacy of ATPase-IN-5 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ATPase-IN-5 in in vitro studies. Below you will find troubleshooting advice and frequently asked questions to enhance the efficacy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of ATPase activity. ATPases are a class of enzymes that catalyze the hydrolysis of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and a free phosphate ion, releasing energy to drive various cellular processes.[1][2] this compound is designed to interfere with this catalytic cycle, though the precise binding mode and inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) should be determined experimentally for the specific ATPase being studied.
Q2: How should I properly dissolve and store this compound?
A2: For optimal performance, it is critical to ensure proper dissolution and storage. We recommend preparing a high-concentration stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store aliquots at -80°C for long-term stability. Before use, thaw an aliquot slowly on ice.
Q3: What is a suitable starting concentration range for this compound in my assay?
A3: The optimal concentration of this compound will vary depending on the specific ATPase and the experimental conditions. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value. A typical starting range for a new inhibitor might be from 1 nM to 100 µM.
Q4: What types of control experiments are essential when using this compound?
A4: To ensure the validity of your results, several controls are crucial:
-
No-Enzyme Control: To measure the background level of non-enzymatic ATP hydrolysis.
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) on ATPase activity.[3]
-
Positive Control Inhibitor: If available for your specific ATPase, to confirm the assay is performing as expected.
-
No-Inhibitor Control: To establish the baseline (100%) ATPase activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Inhibition Observed | Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50).[3] |
| Instability of this compound. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inactive ATPase enzyme. | Ensure proper storage of the enzyme at -80°C. Prepare fresh enzyme dilutions if activity is compromised. | |
| High Background Signal | Contaminating ATPases in the sample preparation. | Use purified protein preparations. Consider using a specific inhibitor for known contaminating ATPases if purification is not possible. |
| Non-enzymatic hydrolysis of ATP. | Prepare fresh ATP stocks. ATP solutions can hydrolyze over time, especially if not stored correctly or at an improper pH. | |
| Phosphate contamination in buffers or reagents. | Use high-purity water and reagents. Prepare fresh buffers. | |
| Precipitation in Assay Wells | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme. Consider using a different solvent or adding a surfactant, if compatible with your assay. |
| Aggregation of the target protein. | Optimize buffer conditions (pH, salt concentration). Some proteins may require specific cofactors or stabilizing agents. | |
| Inconsistent or Irreproducible Results | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Fluctuations in incubation temperature. | Use a calibrated incubator or water bath to maintain a consistent temperature throughout the experiment. | |
| Assay not in the linear range. | Optimize the incubation time and enzyme concentration to ensure the reaction proceeds within the linear range. |
Experimental Protocols
Protocol 1: Colorimetric ATPase Activity Assay (Malachite Green)
This protocol is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis, which forms a colored complex with malachite green and molybdate.
Materials:
-
Purified ATPase enzyme
-
This compound
-
ATP solution (freshly prepared)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve: Create a series of dilutions of the phosphate standard in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (and vehicle control), and the purified ATPase enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be optimized for your specific enzyme (typically 1-5 mM).
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will terminate the enzymatic reaction while initiating color development.
-
Absorbance Measurement: After a short incubation for color stabilization, measure the absorbance at approximately 620-660 nm.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Radioactive ATPase Activity Assay ([γ-32P]-ATP)
This is a highly sensitive method for detecting ATPase activity by measuring the release of radioactive phosphate.
Materials:
-
Purified ATPase enzyme
-
This compound
-
Non-radioactive ATP
-
[γ-32P]-ATP
-
Assay Buffer (as above)
-
Stop Solution (e.g., activated charcoal in acid)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing the assay buffer, non-radioactive ATP, and a tracer amount of [γ-32P]-ATP.
-
Reaction Setup: In microcentrifuge tubes, add the purified ATPase enzyme and varying concentrations of this compound (or vehicle).
-
Pre-incubation: Incubate for 10-15 minutes at the desired temperature.
-
Initiate Reaction: Add the [γ-32P]-ATP reaction mix to each tube to start the reaction.
-
Incubation: Incubate for a specific time at the appropriate temperature.
-
Stop Reaction: Terminate the reaction by adding the acidic charcoal stop solution. The charcoal will bind the unhydrolyzed [γ-32P]-ATP.
-
Separate Phosphate: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the released [γ-32P]-Pi.
-
Quantification: Transfer a portion of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of Pi released and determine the percent inhibition and IC50 as described in the colorimetric assay protocol.
Visualizations
Caption: General workflow for an in vitro ATPase inhibition assay.
Caption: A logical flow for troubleshooting lack of inhibition.
Caption: Simplified signaling pathway of ATPase inhibition.
References
ATPase-IN-5 off-target effects and how to mitigate them
Technical Support Center: ATPase-IN-5
Disclaimer: As of our latest update, "this compound" is not a publicly documented inhibitor. Therefore, this technical support center provides a generalized guide for identifying and mitigating potential off-target effects of a hypothetical novel ATPase inhibitor, herein referred to as this compound. The principles and protocols outlined are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for ATPase inhibitors?
A1: Off-target effects occur when a drug or small molecule inhibitor binds to and affects proteins other than its intended target.[1] For an inhibitor like this compound, this means it might inhibit other ATP-binding proteins, such as protein kinases, due to the conserved nature of the ATP-binding pocket.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a clinical setting.[1][3]
Q2: I'm observing a cellular phenotype that is stronger or different than expected from inhibiting my target ATPase. Could this be due to off-target effects?
A2: Yes, discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[4] It is crucial to validate that the observed cellular activity is a direct result of inhibiting the intended target. This can be achieved through various experimental approaches outlined in our troubleshooting guide.
Q3: What is the first step I should take to characterize the selectivity of this compound?
A3: A broad biochemical screen is the recommended first step to understand the selectivity profile of a new inhibitor. A kinome-wide screening is highly recommended as kinases are a large family of ATP-binding proteins and common off-targets for ATP-competitive inhibitors. This will provide a global view of the inhibitor's selectivity and identify potential off-target interactions that require further validation.
Q4: How can I be sure the effects I see in my cell-based assays are not due to off-targets?
A4: Several strategies can increase confidence in your results:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same ATPase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform rescue experiments: Overexpressing a drug-resistant mutant of the target ATPase should reverse the observed phenotype if it is on-target.
-
Target validation with genetic methods: Using techniques like CRISPR-Cas9 to knock out the target ATPase should mimic the phenotype observed with the inhibitor.
-
Use the lowest effective concentration: Operating at the lowest possible concentration that still engages the target can minimize off-target effects.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations needed to inhibit the target ATPase.
| Possible Cause | Suggested Solution | Rationale |
| Off-target Inhibition | 1. Perform a broad kinase selectivity screen (e.g., KINOMEscan™). 2. Test this compound against a panel of other known ATPases. 3. Use a secondary, structurally distinct inhibitor for the same target to see if cytotoxicity persists. | 1. Identifies unintended kinase targets that could be responsible for toxicity. 2. Determines if the inhibitor is non-selective within the ATPase family. 3. If toxicity is not observed with a different inhibitor, it suggests the toxicity of this compound is due to off-target effects. |
| Compound Insolubility | 1. Visually inspect the media for any signs of compound precipitation. 2. Perform a solubility test in your specific cell culture media. | Poor solubility can lead to compound aggregation, which can cause non-specific cytotoxicity. |
| On-target Toxicity | 1. Use CRISPR or siRNA to knockdown the target ATPase. 2. Consult literature to see if inhibition of the target is known to cause cytotoxicity in your cell model. | If genetic knockdown of the target protein reproduces the cytotoxicity, the effect is likely on-target. |
Issue 2: My in-cell results with this compound are not consistent with its biochemical potency.
| Possible Cause | Suggested Solution | Rationale |
| Poor Cell Permeability | 1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in intact cells. | These assays directly measure the binding of the inhibitor to its target within a cellular environment, confirming that the compound is reaching its intended destination. |
| Activation of Compensatory Pathways | 1. Perform Western blotting or proteomic analysis to assess the phosphorylation status of key signaling pathways (e.g., MAPK, PI3K/Akt). | Inhibition of one pathway can sometimes lead to the paradoxical activation of others, which may mask the expected phenotype. |
| Compound Instability or Degradation | 1. Prepare fresh dilutions for each experiment. 2. Check for compound degradation in media over time using LC-MS. | The compound may not be stable under standard cell culture conditions (e.g., temperature, pH). |
Illustrative Off-Target Profile for this compound
The following table provides a hypothetical example of selectivity data for this compound.
| Target | IC50 (nM) | Off-Target Example (Kinase) | IC50 (nM) | Selectivity (Off-Target/Target) |
| Target ATPase | 15 | Kinase A | 300 | 20-fold |
| Target ATPase | 15 | Kinase B | 1,500 | 100-fold |
| Target ATPase | 15 | Kinase C | >10,000 | >667-fold |
| Data is for illustrative purposes only. |
Experimental Protocols
Protocol 1: Assessing Inhibitor Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). For the screen, the compound is typically tested at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These services offer panels of hundreds of human kinases.
-
Binding Assay: The service will perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are often reported as the percentage of inhibition at the tested concentration. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A highly selective inhibitor will show a high percentage of inhibition for very few kinases, while a non-selective inhibitor will bind to many. Any significant off-target "hits" should be validated with follow-up IC50 determinations.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting other signaling pathways at concentrations where the primary target is inhibited.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line and treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the on-target IC50). Include a vehicle control (e.g., DMSO).
-
Protein Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of suspected off-target pathways (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of a protein in an unrelated pathway would suggest off-target effects.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for off-target effect identification.
Caption: Troubleshooting logic for unexpected results.
References
refining ATPase-IN-5 treatment protocols for better results
Technical Support Center: ATPase-IN-5
Welcome to the technical support center for this compound, a potent and selective inhibitor of Protein X-Associated ATPase (PXA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers optimize their use of this compound and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound? A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a stock solution at a concentration of 10 mM in anhydrous, high-purity DMSO.[2] Always ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[1]
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous cell culture medium. What should I do? A2: This is a common issue known as precipitation upon dilution, which occurs when the inhibitor's concentration exceeds its solubility limit in the aqueous medium.[1] To address this, try vortexing the solution vigorously or gently warming it to 37°C to aid dissolution. If precipitation persists, consider preparing a fresh, lower-concentration working solution from your DMSO stock immediately before use. Performing serial dilutions in the final medium rather than a single large dilution step can also help maintain solubility.
Q3: I am not observing the expected inhibition of the downstream PXA signaling pathway (e.g., decreased p-ERK levels). What are the possible causes? A3: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure your stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound. Aliquoting the stock into single-use vials is recommended.
-
Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition in your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value.
-
Insufficient Incubation Time: The inhibitory effect may require a longer duration to become apparent. Consider performing a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal treatment time.
-
Cellular Factors: The target protein (PXA) may not be highly expressed or active in your chosen cell line. Verify target expression using Western blot or qPCR.
Q4: At what concentration should I use this compound in my cell-based assays? A4: The optimal concentration is highly dependent on the cell line and the specific assay. For initial experiments, a broad concentration range is recommended, typically spanning several orders of magnitude (e.g., 1 nM to 10 µM). This will help establish a dose-response curve from which you can determine the half-maximal inhibitory concentration (IC50). Refer to the data table below for recommended starting ranges for common cell lines.
Q5: How should I store this compound powder and its stock solutions? A5: The lyophilized powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Q6: I am observing significant cytotoxicity even at concentrations where I expect specific inhibition. Is this an off-target effect? A6: It is possible. While this compound is designed for selectivity, high concentrations can lead to off-target effects or general cellular toxicity. To investigate this, perform a dose-response curve for cytotoxicity using an assay like MTT and compare it with the dose-response for target inhibition. If the toxic concentration is close to the effective concentration, consider using a structurally different inhibitor of PXA as a control to see if it recapitulates the desired phenotype without the toxicity.
Data & Physicochemical Properties
The following tables summarize key quantitative data for this compound.
Table 1: Solubility and Stability
| Parameter | Value | Notes |
|---|---|---|
| Recommended Solvent | DMSO | Use high-purity, anhydrous DMSO. |
| Maximum Stock Conc. | 10 mM | In DMSO. |
| Aqueous Solubility | < 1 µM | Sparingly soluble in aqueous buffers. |
| Storage (Powder) | -20°C | Protect from light and moisture. |
| Storage (DMSO Stock) | -80°C | Aliquot to avoid freeze-thaw cycles. |
Table 2: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. PXA |
|---|---|---|
| PXA | 15 nM | - |
| ATPase Family Member B | 1,200 nM | 80-fold |
| ATPase Family Member C | > 10,000 nM | > 667-fold |
Table 3: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Starting Range |
|---|---|---|
| MCF-7 | Proliferation (MTT) | 10 nM - 10 µM |
| A549 | Western Blot (p-ERK) | 1 nM - 1 µM |
| U-87 MG | Proliferation (MTT) | 50 nM - 20 µM |
Visualizations: Pathways and Workflows
Signaling Pathway
The diagram below illustrates the proposed signaling cascade involving Protein X-Associated ATPase (PXA) and the point of inhibition by this compound.
Experimental & Troubleshooting Workflows
Use these diagrams to guide your experimental setup and troubleshoot common issues.
References
challenges in working with ATPase-IN-5
Disclaimer: Information regarding a specific molecule designated "ATPase-IN-5" is not available in the public domain as of the last update. To fulfill your request for a comprehensive technical support guide, this document provides information on Bafilomycin A1 , a well-characterized and widely used inhibitor of vacuolar H+-ATPases (V-ATPases). The principles, protocols, and troubleshooting advice presented here are based on the known properties of Bafilomycin A1 and are intended to serve as a practical guide for researchers working with potent V-ATPase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases).[1][2][3][4] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and vesicles. By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to an increase in the pH of these organelles and inhibiting the function of their resident acid-dependent hydrolases.
Q2: What are the common research applications of this compound?
A2: this compound is widely used to study cellular processes that depend on organellar acidification. Its most common application is as an inhibitor of autophagy, where it blocks the fusion of autophagosomes with lysosomes and prevents the degradation of autophagic cargo. It is also used to investigate endosomal trafficking, receptor-mediated endocytosis, and to induce apoptosis in certain cell types.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO and methanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 1 mM). This stock solution should be aliquoted and stored at -20°C, protected from light, for up to 3-6 months to avoid repeated freeze-thaw cycles. The lyophilized powder is stable for at least one year when stored at -20°C. Aqueous solutions are not recommended for long-term storage.
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a general range is between 10 nM and 1 µM. For autophagy flux assays, a concentration of 100-300 nM is commonly used for up to 18 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Does this compound have any known off-target effects?
A5: While this compound is highly selective for V-ATPases, some off-target effects have been reported, particularly at higher concentrations. At micromolar concentrations, it may also inhibit P-type ATPases. Additionally, it has been shown to act as a K+ ionophore and can affect cytosolic calcium levels, which may contribute to its cellular effects independently of V-ATPase inhibition.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of autophagy (e.g., no accumulation of LC3-II).
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. Different cell lines can have varying sensitivities.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Increase the incubation time. For autophagy flux assays, treatment for 4-18 hours is typical.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Prepare a fresh stock solution from lyophilized powder. Avoid multiple freeze-thaw cycles of the stock solution by storing it in small aliquots.
-
-
Possible Cause: Issues with the detection method (e.g., Western blot for LC3).
-
Solution: Ensure proper antibody validation and use appropriate controls. For LC3-II detection, ensure your lysis and electrophoresis conditions are optimized for this small, membrane-associated protein.
-
Problem 2: I am observing high levels of cell death or cytotoxicity.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Reduce the concentration of the inhibitor. High concentrations can induce apoptosis. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your cell line.
-
-
Possible Cause: Prolonged incubation time.
-
Solution: Reduce the duration of the treatment. Long-term inhibition of V-ATPase function can be detrimental to cell health.
-
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, off-target effects become more pronounced. Consider using the lowest effective concentration determined from your dose-response experiments.
-
Problem 3: My experimental results are inconsistent.
-
Possible Cause: Instability of this compound in aqueous media.
-
Solution: Prepare fresh working solutions in cell culture media for each experiment. Do not store diluted aqueous solutions.
-
-
Possible Cause: Variability in cell confluence or health.
-
Solution: Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
-
-
Possible Cause: Inconsistent stock solution concentration due to solvent evaporation.
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed during storage.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound (Bafilomycin A1)
| Target | IC50 | Organism/System | Reference |
| V-ATPase | 0.44 nM | ||
| V-ATPase | 0.6 - 1.5 nM | Bovine chromaffin granules | |
| V-ATPase | 4 - 400 nM | Varies by organism (plant, fungal, animal) |
Table 2: Effective Concentrations in Cellular Assays
| Assay | Cell Line | Concentration | Duration | Effect | Reference |
| Autophagy Inhibition | H-4-II-E rat hepatoma | 100 nM | - | Blocks autophagosome maturation | |
| Autophagy Inhibition | HeLa | 300 nM | 4 hours | Blocks autophagic flux | |
| Apoptosis Induction | Pediatric B-cell ALL | 1 nM | 72 hours | Induces apoptosis | |
| Cell Viability Inhibition | MG63 osteosarcoma | 1 µM | 24 hours | 56% inhibition of proliferation | |
| Vacuolization Inhibition | HeLa | 4 nM | - | 50% inhibition of H. pylori-induced vacuolization |
Experimental Protocols
Protocol 1: In Vitro V-ATPase Inhibition Assay
This protocol is a general guideline for measuring V-ATPase activity from tissue homogenates and assessing the inhibitory effect of this compound.
-
Preparation of Reagents:
-
Assay Buffer (pH 7.4): 50 mM HEPES, 6 mM MgSO₄, 200 mM Na₂SO₃ (V-ATPase activator), 0.5 mM sodium orthovanadate (P-ATPase inhibitor), 0.5 mM sodium azide (F-ATPase inhibitor).
-
Substrate Solution: 3 mM ATP in Assay Buffer.
-
Stop Solution: 3% Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent: Malachite green or a molybdate-based solution.
-
This compound Stock Solution: 1 mM in DMSO.
-
-
Enzyme Preparation:
-
Prepare a filtered tissue homogenate from the desired source.
-
-
Assay Procedure:
-
In separate tubes, add the tissue homogenate to the Assay Buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
Stop the reaction by adding the Stop Solution.
-
Centrifuge to pellet any precipitate.
-
Measure the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., malachite green assay, reading absorbance at ~620-650 nm).
-
Calculate the V-ATPase activity and the inhibitory effect of this compound.
-
Protocol 2: Cellular Autophagy Flux Assay
This protocol describes how to measure autophagic flux in cultured cells using this compound by monitoring the accumulation of the autophagosome marker LC3-II via Western blotting.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7) and allow them to adhere and reach 70-80% confluency.
-
Treat one set of cells with your experimental condition (e.g., starvation medium to induce autophagy) and another set with complete medium (basal autophagy).
-
Within each set, treat half of the wells with this compound (e.g., 100 nM) and the other half with vehicle (DMSO) for the final 4-6 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of this compound. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
Visualizations
References
optimizing incubation time for ATPase-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATPase-IN-5. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a novel ATPase inhibitor like this compound, and how does this influence the experimental incubation time?
A1: A novel inhibitor like this compound is likely designed to interfere with the enzymatic activity of an ATPase. ATPases are enzymes that catalyze the hydrolysis of ATP into ADP and inorganic phosphate (Pi), releasing energy to drive various cellular processes.[1][2][3] The inhibitor could be ATP-competitive, binding to the same site as ATP, non-competitive, binding to an allosteric site, or uncompetitive, binding to the enzyme-substrate complex. The goal of optimizing incubation time is to ensure that the binding reaction between the inhibitor and the ATPase reaches equilibrium.[4] This is crucial for accurately determining the inhibitor's potency, often expressed as an IC50 value.
Q2: What is time-dependent inhibition, and should I be concerned about it with this compound?
A2: Time-dependent inhibition (TDI) occurs when the extent of inhibition changes over time.[4] This can happen if the inhibitor binds slowly, irreversibly, or undergoes metabolic activation to a more potent form. It is crucial to determine if this compound exhibits TDI, as this will significantly impact the experimental design, particularly the pre-incubation time. A time-course experiment is the most effective way to assess this.
Q3: How stable is a novel small molecule inhibitor like this compound in aqueous solutions and cell culture media?
A3: The stability of any new compound under experimental conditions is a critical factor. While some classes of inhibitors are generally stable in aqueous solutions at neutral pH, prolonged incubations, extreme pH, or high temperatures can lead to degradation. For cell-based assays with long incubation periods (e.g., 24-72 hours), it is advisable to assess the stability of this compound in the specific cell culture medium being used. If degradation is suspected, a stability-indicating assay (like HPLC) should be performed under the experimental conditions.
Q4: What are the critical components of a typical ATPase activity assay?
A4: A standard ATPase assay kit generally includes a buffer to maintain optimal pH, the substrate (ATP), essential cofactors like Mg2+, Na+, and K+, a specific inhibitor (like ouabain for Na+/K+-ATPase) to differentiate the target ATPase activity from other ATPases, reagents for detecting the released inorganic phosphate (often molybdate-based), and a phosphate standard for quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (High absorbance in "No Enzyme" control) | Phosphate contamination from water, reagents, or labware. | Use phosphate-free water and reagents. It is highly recommended to use disposable plasticware to avoid contamination from detergents. |
| Instability of ATP stock, leading to free phosphate. | Prepare fresh ATP stock and avoid repeated freeze-thaw cycles. Store aliquots at -20°C for no longer than a few weeks. | |
| Inconsistent or Non-Reproducible Results | Incomplete mixing of reagents. | Thoroughly mix all reagents and samples before incubation and measurement. |
| Inconsistent incubation times. | Use a timer and ensure all samples are incubated for the exact same duration. For time-course experiments, be precise when stopping the reaction. | |
| Pipetting errors. | Calibrate pipettes regularly. For small volumes, use specialized pipette tips. | |
| No or Low Inhibition Observed | Incorrect inhibitor concentration. | Verify the concentration of the this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). |
| Inhibitor instability or degradation. | Check the storage conditions and stability of the this compound solution. If necessary, perform a stability test. | |
| Incorrect assay conditions (pH, temperature, cofactors). | Verify that the assay buffer pH is optimal (typically around 7.2-7.4) and that all necessary cofactors are present at the correct concentrations. | |
| Reaction Not Linear Over Time | Substrate depletion. | If the reaction rate decreases over time, the ATP concentration may be too low. Increase the ATP concentration or reduce the incubation time or enzyme concentration. |
| Enzyme instability. | The ATPase may not be stable under the assay conditions for the chosen duration. Reduce the incubation time or optimize the buffer conditions. |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time for this compound
This experiment is designed to determine the necessary pre-incubation time for this compound to reach binding equilibrium with the target ATPase before initiating the enzymatic reaction.
-
Prepare Reagents : Prepare a series of reaction mixtures containing the ATPase and this compound at a concentration expected to yield approximately 80-90% inhibition. Also, prepare a control reaction with the enzyme and the vehicle (e.g., DMSO).
-
Pre-incubation : Pre-incubate these mixtures for varying periods (e.g., 5, 15, 30, 60, 90, and 120 minutes) at the desired assay temperature.
-
Initiate Reaction : Initiate the ATPase reaction by adding the substrate (ATP) and any necessary cofactors.
-
Reaction Incubation : Allow the reaction to proceed for a fixed, short period, ensuring the reaction remains within the linear range.
-
Stop Reaction and Detection : Stop the reaction and measure the ATPase activity, typically by quantifying the amount of inorganic phosphate (Pi) released.
-
Data Analysis : Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the level of inhibition plateaus.
Protocol 2: Time-Course of ATPase Inhibition by this compound
This experiment helps to determine if the inhibition by this compound is time-dependent.
-
Prepare Reagents : Prepare reaction mixtures with the ATPase, substrate, and varying concentrations of this compound.
-
Initiate Reaction : Initiate the kinase reaction by adding ATP.
-
Time Points : At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction in a set of wells for each inhibitor concentration.
-
Measure Activity : Measure the ATPase activity for each time point and concentration.
-
Data Analysis : Plot the amount of product formed against time for each inhibitor concentration. Analyze the resulting progress curves to determine if the inhibition is time-dependent.
Quantitative Data Summary
The following table represents hypothetical data from a pre-incubation time optimization experiment as described in Protocol 1.
| Pre-incubation Time (minutes) | ATPase Activity (nmol Pi/min) without Inhibitor | ATPase Activity (nmol Pi/min) with this compound | % Inhibition |
| 5 | 10.2 | 5.1 | 50.0% |
| 15 | 10.1 | 3.5 | 65.3% |
| 30 | 9.9 | 2.5 | 74.7% |
| 60 | 10.0 | 2.1 | 79.0% |
| 90 | 9.8 | 2.0 | 79.6% |
| 120 | 10.1 | 2.0 | 80.2% |
Visualizations
Caption: Workflow for optimizing inhibitor pre-incubation time.
Caption: Generic V-ATPase signaling pathway and point of inhibition.
References
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Effect of Novel ATPase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effects of novel ATPase modulators, such as the hypothetical "ATPase-IN-5." Given the absence of published data on a specific molecule named "this compound," this document serves as a practical guide, establishing a methodological workflow and offering a comparative analysis of well-characterized inhibitors targeting various ATPase families. The objective is to equip researchers with the necessary protocols and data presentation standards to rigorously evaluate new chemical entities.
Introduction to ATPases and Their Inhibition
Adenosine Triphosphatases (ATPases) are a superfamily of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to power essential cellular processes.[1] These processes include ion transport across membranes, muscle contraction, DNA replication, and protein quality control.[2] Due to their critical roles, ATPases are significant drug targets for a range of diseases, including cancer, cardiovascular disorders, and infections.[1][3]
ATPase inhibitors are molecules that block the function of these enzymes and can be classified based on the type of ATPase they target. This guide will use established inhibitors for three major ATPase families as benchmarks for comparison:
-
P-type ATPases: Example: Na+/K+-ATPase, inhibited by cardiac glycosides like Digoxin and Ouabain.[1]
-
V-type ATPases: Example: Vacuolar H+-ATPase, inhibited by macrolide antibiotics like Bafilomycin A1.
-
F-type ATPases: Example: Mitochondrial F1F0-ATP synthase, inhibited by compounds like Oligomycin.
The validation of a new inhibitor requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays to determine potency, selectivity, and mechanism of action.
Performance Comparison of Established ATPase Inhibitors
Quantitative data is crucial for comparing the efficacy of different inhibitors. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) are key metrics. The following table summarizes representative data for well-characterized ATPase inhibitors, providing a baseline for evaluating novel compounds.
| Inhibitor | Target ATPase | Target Subfamily | IC50 | Ki | Kd |
| Digoxin | Na+/K+-ATPase | P-type | ~0.1–0.3 µM (Cytotoxicity) | - | 2.8 ± 2 nM |
| Ouabain | Na+/K+-ATPase | P-type | ~39 nM (Cell Proliferation) | - | 1.1 ± 1 nM |
| Bafilomycin A1 | V-ATPase | V-type | ~0.44 nM | - | - |
| Oligomycin A | F1F0-ATP synthase | F-type | - | - | - |
Note: IC50 values are highly dependent on assay conditions, such as substrate concentration. Ki and Kd provide a more intrinsic measure of binding affinity. Data for Oligomycin A's direct IC50 can vary widely based on the specific mitochondrial preparation and assay conditions.
Key Experimental Protocols for Inhibitor Validation
Rigorous and reproducible experimental design is fundamental to validating a novel ATPase inhibitor. The following protocols provide detailed methodologies for essential biochemical and cell-based assays.
Biochemical Assay: ATPase Activity (Malachite Green Assay)
This assay directly measures the enzymatic activity of an ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green assay is a sensitive colorimetric method for this purpose.
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at ~620-650 nm, is directly proportional to the amount of Pi released.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific ATPase being tested (e.g., for a generic ATPase: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
ATP Solution: Prepare a fresh stock solution of high-purity ATP (e.g., 10 mM) in assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Commercial kits are widely available and recommended for consistency.
-
Phosphate Standard Curve: Prepare a series of known concentrations of KH2PO4 to generate a standard curve.
-
-
Reaction Setup (96-well plate format):
-
Add 25 µL of enzyme working solution to each well (except "no enzyme" controls).
-
Add the test inhibitor ("this compound") at various concentrations. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP working solution to all wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 15-60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Detection:
-
Stop the reaction by adding 10-20 µL of the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Subtract the background absorbance (from "no enzyme" controls).
-
Calculate the concentration of Pi released using the phosphate standard curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the effect of the inhibitor on cell viability, which can be an indirect measure of its functional impact, especially for ATPases essential for cell survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the inhibitor ("this compound") and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the IC50.
-
Mechanism of Action: Competitive Binding Assay
This assay helps determine if the inhibitor binds to the same site as a known ligand (e.g., the ATP binding site or a known inhibitor binding site), providing insight into its mechanism.
Principle: A competitive binding assay measures the ability of a test compound (unlabeled inhibitor) to compete with a radiolabeled ligand for binding to the target ATPase. A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand from the receptor.
Protocol:
-
Membrane Preparation:
-
Prepare membrane fractions from cells or tissues expressing the target ATPase. Homogenize the source material and pellet the membranes by centrifugation.
-
-
Assay Setup (96-well filter plate):
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ouabain for Na+/K+-ATPase), and varying concentrations of the unlabeled test compound ("this compound").
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the binding sites.
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Washing:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with bound radioligand are retained on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to obtain an IC50 value.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
-
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
A Comparative Guide to ATPase-IN-5 and Bafilomycin A1: Targeting Different Cellular Proton Pumps
In the landscape of cellular biology and drug discovery, inhibitors of ATPases are invaluable tools for dissecting physiological processes and identifying potential therapeutic targets. This guide provides a detailed comparison of two such inhibitors, ATPase-IN-5 and bafilomycin A1. While both are potent inhibitors of proton-pumping ATPases, they exhibit distinct specificities for different classes of these enzymes, leading to vastly different cellular effects and research applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds.
Executive Summary
This guide reveals that This compound and bafilomycin A1 are not direct competitors but rather inhibitors of distinct classes of proton pumps. This compound is a potent inhibitor of the fungal plasma membrane H+-ATPase (Pma1p), a P-type ATPase, primarily used in anti-fungal research. In contrast, bafilomycin A1 is a highly specific and potent inhibitor of vacuolar-type H+-ATPases (V-ATPases), which are crucial for the acidification of intracellular organelles in eukaryotes. This fundamental difference in their molecular targets dictates their applications and cellular consequences.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and bafilomycin A1.
| Feature | This compound | Bafilomycin A1 |
| Target Enzyme | Pma1p-ATPase (a P-type ATPase) | Vacuolar H+-ATPase (V-ATPase) |
| Target Organism/System | Primarily Fungi | Eukaryotes (including mammalian cells) |
| Cellular Location of Target | Plasma Membrane | Membranes of intracellular organelles (lysosomes, endosomes, Golgi) |
| Potency (IC50) | 12.7 µM[1][2][3][4] | 4-400 nM (nanomolar range)[5] |
| Mechanism of Action | Inhibition of the Pma1p proton pump, leading to disruption of the plasma membrane potential and intracellular acidification. | Binds to the V0 subunit of V-ATPase, blocking proton translocation and inhibiting the acidification of intracellular compartments. |
| Primary Research Applications | Anti-fungal drug discovery and research on fungal physiology. | Studying autophagy, lysosomal function, endosomal trafficking, and bone resorption. |
| CAS Number | 401590-85-0 | 88899-55-2 |
| Chemical Formula | C10H10N4O3S | C35H58O9 |
Mechanism of Action and Cellular Localization
The distinct targets of this compound and bafilomycin A1 are localized to different cellular compartments, a crucial factor in their differing biological effects.
This compound: A Pma1p-ATPase Inhibitor
This compound specifically inhibits the Pma1p-ATPase, which is a P-type ATPase located in the plasma membrane of fungi. This enzyme is essential for maintaining the electrochemical proton gradient across the plasma membrane, which in turn drives the uptake of nutrients. Inhibition of Pma1p by this compound disrupts this gradient, leading to intracellular acidification and ultimately, fungal cell death.
Bafilomycin A1: A V-ATPase Inhibitor
Bafilomycin A1 targets the V-type H+-ATPase (V-ATPase). V-ATPases are complex multi-subunit enzymes found on the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. They are responsible for acidifying the lumen of these organelles, a process critical for a wide range of cellular functions such as protein degradation, receptor recycling, and autophagy. Bafilomycin A1 binds to the V0 proton-translocating domain of the V-ATPase, effectively blocking its proton-pumping activity.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct cellular targets and mechanisms of this compound and bafilomycin A1.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are outlines of key experiments for characterizing this compound and bafilomycin A1.
Pma1p-ATPase Activity Assay (for this compound)
This assay measures the ATP hydrolysis activity of Pma1p in the presence and absence of this compound to determine the IC50 value.
Methodology:
-
Preparation of Fungal Plasma Membranes: Isolate plasma membranes from a suitable fungal strain (e.g., Saccharomyces cerevisiae) that overexpresses Pma1p.
-
ATPase Reaction Mixture: Prepare a reaction buffer containing MES-Tris, MgSO4, ATP, and an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase). Include inhibitors of other ATPases (e.g., sodium azide for mitochondrial F-ATPase and vanadate for other P-type ATPases) to ensure specificity.
-
Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a solvent-only control.
-
Initiation and Incubation: Add the purified plasma membrane fraction to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of Pma1p activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
V-ATPase Activity Assay (for Bafilomycin A1)
This assay quantifies the ATP-dependent proton pumping activity of V-ATPase.
Methodology:
-
Isolation of V-ATPase-rich vesicles: Prepare vesicles enriched in V-ATPase, such as lysosomes or synaptic vesicles, from a suitable source (e.g., cultured mammalian cells or animal tissue).
-
Proton Pumping Assay: Resuspend the vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
-
Inhibitor Treatment: Add serial dilutions of bafilomycin A1 to the vesicle suspension.
-
Initiation of Proton Pumping: Initiate proton transport by adding ATP and Mg2+.
-
Fluorescence Measurement: Monitor the fluorescence quenching of the pH-sensitive dye over time using a fluorometer. The rate of quenching is proportional to the rate of proton pumping.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each bafilomycin A1 concentration. Plot the rates against the inhibitor concentration to determine the IC50.
Lysosomal pH Measurement (for Bafilomycin A1)
This cell-based assay directly measures the effect of bafilomycin A1 on the acidity of lysosomes.
Methodology:
-
Cell Culture and Staining: Culture mammalian cells (e.g., HeLa or fibroblasts) and load them with a ratiometric pH-sensitive fluorescent dye that accumulates in lysosomes (e.g., LysoSensor DND-160).
-
Inhibitor Treatment: Treat the stained cells with various concentrations of bafilomycin A1 for a specified duration.
-
Fluorescence Microscopy or Flow Cytometry: Acquire fluorescence images using a fluorescence microscope or analyze the cells using a flow cytometer, capturing the fluorescence emission at two different wavelengths.
-
pH Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.
-
Data Analysis: Calculate the ratio of fluorescence intensities for each cell or population of cells treated with bafilomycin A1. Convert these ratios to pH values using the calibration curve to determine the dose-dependent effect of the inhibitor on lysosomal pH.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an ATPase inhibitor.
Conclusion
This compound and bafilomycin A1 are valuable chemical probes that operate on fundamentally different cellular machinery. This compound's specificity for the fungal Pma1p-ATPase makes it a promising lead for the development of novel anti-fungal agents. Bafilomycin A1, with its potent and specific inhibition of V-ATPase, remains an indispensable tool for cell biologists investigating a myriad of processes dependent on organellar acidification in eukaryotes. Understanding these key distinctions is paramount for the appropriate selection and application of these inhibitors in research and development.
References
- 1. Isolation of native plasma membrane H+‐ATPase (Pma1p) in both the active and basal activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. V-ATPase assay [bio-protocol.org]
- 4. A Novel Mechanism of P-type ATPase Autoinhibition Involving Both Termini of the Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p97 ATPase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and experimental protocols of leading p97 ATPase inhibitors.
The landscape of ATPase inhibition research offers a compelling array of molecules targeting p97, also known as Valosin-Containing Protein (VCP), a critical player in protein homeostasis and a promising target in oncology and neurodegenerative diseases. This guide provides a comparative analysis of key p97 ATPase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While "ATPase-IN-5" serves as a conceptual placeholder, this analysis focuses on well-characterized inhibitors: NMS-873, CB-5083, and UPCDC-30245, highlighting their distinct mechanisms and therapeutic potential.
Introduction to p97/VCP: A Key Cellular Regulator
p97/VCP is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperones.[1][2] It plays a crucial role in numerous cellular processes by utilizing the energy from ATP hydrolysis to remodel or segregate protein complexes.[3][4] Key functions of p97 include:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): Extracting misfolded proteins from the endoplasmic reticulum for proteasomal degradation.[5]
-
Ubiquitin-Proteasome System (UPS): A central component in the degradation of ubiquitinated proteins.
-
Autophagy: Regulating various stages of the autophagic process.
-
DNA Repair: Participating in the DNA damage response.
Given its central role in maintaining protein quality control, a pathway often hijacked by cancer cells to survive proteotoxic stress, p97 has emerged as a significant therapeutic target.
Comparative Analysis of p97 Inhibitors
The inhibitors discussed below are categorized based on their mechanism of action: allosteric and ATP-competitive. This fundamental difference in their binding and inhibitory mechanism leads to distinct cellular effects and potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the selected p97 inhibitors, providing a direct comparison of their potency and cellular efficacy.
| Inhibitor | Type | Target Domain(s) | IC50 (Biochemical) | IC50 (Cellular) | Key Cellular Effects | Clinical Status |
| NMS-873 | Allosteric | D1-D2 linker | 30 nM | 380 nM (HCT116), 400 nM (HCT116), 700 nM (HeLa) | Induces UPR, modulates autophagy, potent antiproliferative activity. | Preclinical |
| CB-5083 | ATP-Competitive | D2 | 11 nM | 680 nM (A549) | Induces apoptosis, disrupts protein homeostasis, antitumor activity in vivo. | Phase I (Terminated due to off-target toxicity) |
| UPCDC-30245 | Allosteric | D1-D2 interface | 27 nM | Nanomolar to low micromolar range | Blocks endo-lysosomal degradation, distinct from ERAD/UPR effects of other inhibitors. | Preclinical |
Detailed Inhibitor Profiles
NMS-873: The Allosteric Modulator
NMS-873 is a potent and specific allosteric inhibitor of p97. It binds to a tunnel between the D1 and D2 domains of adjacent p97 protomers, stabilizing an inactive conformation of the enzyme. This allosteric inhibition is highly selective for p97 over other AAA ATPases.
Mechanism of Action: By binding to the D1-D2 linker, NMS-873 prevents the conformational changes necessary for ATP hydrolysis, effectively locking the enzyme in an inactive state. This leads to the accumulation of ubiquitinated proteins and induction of the Unfolded Protein Response (UPR), ultimately triggering cancer cell death.
CB-5083: The ATP-Competitive Pioneer
CB-5083 was a first-in-class, orally bioavailable ATP-competitive inhibitor of p97 that reached clinical trials. It selectively targets the D2 ATPase domain, which is responsible for the majority of p97's ATPase activity.
Mechanism of Action: CB-5083 competes with ATP for binding to the D2 domain, thereby preventing the energy transduction required for p97's chaperone functions. This leads to a disruption of protein homeostasis, accumulation of poly-ubiquitinated proteins, and activation of the apoptotic arm of the UPR. Despite its promising preclinical activity, clinical development was halted due to off-target effects leading to visual impairment. A second-generation inhibitor, CB-5339, is currently in clinical trials.
UPCDC-30245: A Distinct Allosteric Inhibitor
UPCDC-30245 is another allosteric inhibitor that binds to the interface of the D1 and D2 domains. Interestingly, its cellular effects differ significantly from those of NMS-873 and CB-5083.
Mechanism of Action: While a potent p97 ATPase inhibitor, UPCDC-30245 does not strongly induce the ERAD/UPR pathways. Instead, it potently blocks the endo-lysosomal degradation pathway by inhibiting the formation of early endosomes and reducing lysosomal acidity. This unique mechanism suggests that different p97 functions can be selectively targeted by distinct inhibitors, opening new avenues for therapeutic intervention, including antiviral applications.
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by these inhibitors and the experimental approaches to study them, the following diagrams are provided.
Caption: p97's role in ERAD and the points of intervention for NMS-873 and CB-5083.
Caption: The role of p97 in autophagy and the inhibitory action of UPCDC-30245 on lysosomal function.
Caption: A generalized workflow for biochemical and cellular characterization of p97 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of ATPase inhibitors. Below are generalized methodologies for key experiments.
ATPase Activity Assay (Biochemical IC50 Determination)
This assay measures the enzymatic activity of purified p97 in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Purified recombinant human p97/VCP protein
-
ATPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)
-
ATP solution
-
Test inhibitor stock solution (in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the purified p97 enzyme to the assay buffer.
-
Add the serially diluted inhibitor to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Cellular IC50 Determination)
This assay assesses the effect of the inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa, A549)
-
Complete cell culture medium
-
Test inhibitor stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Treat the cells with the serially diluted inhibitor and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis for Cellular Pathway Modulation
This technique is used to detect changes in the levels of specific proteins that are markers for pathways affected by p97 inhibition, such as the UPR.
Materials:
-
Cancer cells treated with the inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-GRP78, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Conclusion
The comparative analysis of p97 ATPase inhibitors reveals a fascinating diversity in their mechanisms of action and cellular consequences. While ATP-competitive inhibitors like CB-5083 have paved the way for clinical investigation, the emergence of allosteric inhibitors such as NMS-873 and UPCDC-30245 offers new therapeutic possibilities. The distinct cellular effects of UPCDC-30245, in particular, highlight the potential for developing inhibitors that selectively target specific functions of p97. This guide provides a foundational understanding for researchers to navigate the complexities of p97 inhibition and to design future experiments aimed at developing novel and effective therapies targeting this crucial ATPase.
References
Comparative Efficacy of ATPase Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct ATPase inhibitors—Omeprazole, Bafilomycin A1, and CB-5083—validated in various animal models of disease. The data presented herein is intended to offer an objective overview of their performance against relevant alternatives, supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Profiled ATPase Inhibitors
ATPases are a diverse family of enzymes crucial for numerous cellular functions, making them attractive therapeutic targets. This guide focuses on three inhibitors targeting different ATPase classes:
-
Omeprazole: A proton pump (H+/K+-ATPase) inhibitor widely used to treat acid-related disorders.
-
Bafilomycin A1: A specific inhibitor of vacuolar H+-ATPase (V-ATPase), which is involved in various cellular processes, including autophagy and protein degradation.
-
CB-5083: An inhibitor of the p97 ATPase (also known as VCP), a key player in protein homeostasis.
Omeprazole: H+/K+-ATPase Inhibition in Gastric Ulcer Models
Omeprazole is a cornerstone in the treatment of gastric ulcers by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells, thereby reducing acid secretion.[1][2][3] Its efficacy has been extensively studied in animal models, often in comparison to the H2 receptor antagonist, cimetidine.
Data Presentation: Omeprazole vs. Cimetidine in Rodent Gastric Ulcer Models
| Parameter | Omeprazole | Cimetidine | Animal Model | Source |
| Mechanism of Action | Irreversible H+/K+-ATPase inhibitor | Reversible H2 receptor antagonist | - | [1][2] |
| Dose | 10-50 mg/kg, once daily (p.o.) | 25-100 mg/kg, twice daily (p.o.) | Rat | |
| Ulcer Healing | Dose-dependently accelerated healing | Dose-dependently accelerated healing | Rat | |
| Effect on Gastric Acid | Potent and long-lasting inhibition | Potent but shorter-lasting inhibition | Rat | |
| Gastrin Levels | Increased serum gastrin | Increased serum gastrin | Rat |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Ulcer Induction: Acetic acid is injected into the gastric wall.
-
Treatment:
-
Omeprazole is administered orally once daily at doses ranging from 10-50 mg/kg.
-
Cimetidine is administered orally twice daily at doses ranging from 25-100 mg/kg.
-
Control group receives the vehicle.
-
-
Duration: Treatment continues for a specified period, typically 15 to 25 days.
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and the stomachs are excised.
-
The ulcerated area is measured to determine the extent of healing.
-
Gastric acid secretion and serum gastrin levels are also assessed.
-
Signaling Pathway and Experimental Workflow
Caption: H+/K+-ATPase signaling cascade.
Caption: Gastric ulcer experimental workflow.
Bafilomycin A1: V-ATPase Inhibition in Cancer Models
Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, an enzyme crucial for acidifying intracellular compartments and the tumor microenvironment. Its anti-cancer properties have been investigated in various cancer models.
Data Presentation: Bafilomycin A1 in Xenograft Cancer Models
| Parameter | Bafilomycin A1 | Doxorubicin (Comparator) | Animal Model | Source |
| Mechanism of Action | V-ATPase inhibitor, induces apoptosis and inhibits autophagy | Topoisomerase II inhibitor, induces DNA damage | - | |
| Dose | 1.0 mg/kg/day (i.p.) | Varies by study | Nude mice (pancreatic cancer xenograft) | |
| Tumor Growth | Significantly inhibited tumor growth | - | Nude mice (pancreatic cancer xenograft) | |
| Apoptosis | Induced apoptosis in tumor cells | Induces apoptosis | Nude mice (pancreatic cancer xenograft) | |
| Autophagy | Inhibits autophagic flux | - | In vitro |
Experimental Protocols
Pancreatic Cancer Xenograft Model in Nude Mice
-
Animal Model: Nude mice.
-
Tumor Induction: Human pancreatic cancer cells (e.g., Capan-1) are injected subcutaneously to form xenograft tumors.
-
Treatment:
-
Once tumors reach a specified size, mice are treated with Bafilomycin A1 (1.0 mg/kg per day) via intraperitoneal injection.
-
Control group receives the vehicle.
-
-
Duration: Treatment is administered for a defined period, for instance, 4 weeks.
-
Endpoint Analysis:
-
Tumor growth is monitored regularly.
-
At the end of the study, tumors are excised for histopathological examination to assess for apoptosis and other cellular changes.
-
Signaling Pathway and Experimental Workflow
Caption: V-ATPase signaling in cancer.
Caption: Cancer xenograft experimental workflow.
CB-5083: p97 ATPase Inhibition in Multiple Myeloma Models
CB-5083 is a first-in-class inhibitor of the p97 ATPase, a critical component of the ubiquitin-proteasome system involved in protein homeostasis. Its efficacy has been demonstrated in preclinical models of multiple myeloma, a cancer type highly dependent on protein degradation pathways.
Data Presentation: CB-5083 vs. Bortezomib in a Multiple Myeloma Xenograft Model
| Parameter | CB-5083 | Bortezomib (Comparator) | Animal Model | Source |
| Mechanism of Action | p97 ATPase inhibitor, disrupts protein homeostasis upstream of the proteasome | Proteasome inhibitor | - | |
| Dose | 50 mg/kg (p.o.), 4 days on/3 days off | 0.8 mg/kg (i.v.), twice weekly | SCID beige mice (AMO-1 xenograft) | |
| Tumor Growth | Inhibits tumor growth | Inhibits tumor growth | SCID beige mice (AMO-1 xenograft) | |
| Combination Effect | Enhanced cytotoxic effect with bortezomib | - | In vitro and in vivo | |
| Apoptosis | Induces apoptosis | Induces apoptosis | In vitro and in vivo |
Experimental Protocols
Multiple Myeloma Xenograft Model in SCID Beige Mice
-
Animal Model: SCID beige mice.
-
Tumor Induction: Human multiple myeloma cells (e.g., RPMI8226 or AMO-1) are implanted subcutaneously.
-
Treatment:
-
Once tumors reach a volume of 200-300 mm³, treatment is initiated.
-
CB-5083 is administered orally at 50 mg/kg on a 4 days on/3 days off schedule.
-
Bortezomib is administered intravenously at 0.8 mg/kg twice a week.
-
A combination group receives both treatments.
-
A control group receives the respective vehicles.
-
-
Duration: Treatment is continued for a specified duration, for example, 18 days.
-
Endpoint Analysis:
-
Tumor volume is measured regularly.
-
At specified time points, tumors may be collected to analyze pharmacodynamic markers such as K48-linked polyubiquitin and cleaved PARP (cPARP) to assess pathway inhibition and apoptosis.
-
Signaling Pathway and Experimental Workflow
Caption: p97 ATPase signaling in protein homeostasis.
Caption: Multiple myeloma xenograft workflow.
References
A Comparative Guide to the Specificity of V-ATPase Inhibitors: A Case Study of "New-Inhibitor-X" versus Known Agents
Introduction
This guide provides a framework for comparing the specificity of a novel ATPase inhibitor, provisionally named "New-Inhibitor-X" (representing the placeholder "ATPase-IN-5"), against established inhibitors of the Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are crucial multi-subunit proton pumps responsible for acidifying intracellular compartments and, in some specialized cells, the extracellular environment. Their role in various physiological and pathological processes, including cancer and neurodegeneration, makes them a significant target for drug development.
For the purpose of this illustrative guide, we will compare the highly potent and well-characterized V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, as benchmarks against which a new chemical entity can be evaluated. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons, supporting data, and detailed experimental methodologies.
Data Presentation: Inhibitor Specificity Profile
The specificity of an inhibitor is a critical parameter, defining its therapeutic window and potential off-target effects. An ideal inhibitor demonstrates high potency for its intended target while exhibiting significantly lower activity against other related and unrelated enzymes. The following table summarizes the inhibitory concentrations (IC50) of Bafilomycin A1 and Concanamycin A against different classes of ATPases. "New-Inhibitor-X" data would be populated here following experimental evaluation.
| Inhibitor | Target ATPase | IC50 (V-ATPase) | IC50 (P-type ATPase) | IC50 (F-type ATPase) |
| New-Inhibitor-X | V-ATPase | [Insert Data] | [Insert Data] | [Insert Data] |
| Bafilomycin A1 | V-ATPase | 0.4-400 nM[1] | Micromolar (µM) range[1] | Not affected[1] |
| Concanamycin A | V-ATPase | ~10 nM[2] | Micromolar (µM) range | Not affected[1] |
Note: IC50 values for V-ATPase inhibitors can vary depending on the organism, tissue source, and assay conditions.
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental approach to characterization is paramount. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway influenced by V-ATPase and a typical workflow for inhibitor specificity profiling.
V-ATPase Involvement in Wnt Signaling
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is often linked to cancer. V-ATPase activity is required for the proper trafficking and signaling of Wnt pathway components. Inhibition of V-ATPase can disrupt this pathway.
Caption: V-ATPase role in the canonical Wnt signaling pathway.
Workflow for ATPase Inhibitor Specificity Profiling
A systematic approach is required to characterize a new inhibitor. The workflow begins with a primary screen against the target enzyme, followed by dose-response studies to determine potency (IC50), and culminates in profiling against a broad panel of related enzymes to establish specificity.
Caption: Experimental workflow for characterizing a new ATPase inhibitor.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative guide. Below are detailed protocols for assays commonly used to determine the potency and specificity of ATPase inhibitors.
Malachite Green Phosphate Assay for V-ATPase Activity
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis. The liberated phosphate forms a complex with malachite green and molybdate under acidic conditions, which can be measured spectrophotometrically.
Materials:
-
Purified V-ATPase enzyme preparation (e.g., from isolated membrane vesicles)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution: 10 mM ATP in water, pH 7.0
-
Inhibitor stock solutions (e.g., New-Inhibitor-X, Bafilomycin A1) in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.
-
-
Phosphate Standard: 1 mM KH2PO4 solution for standard curve.
-
96-well microplate and plate reader (absorbance at 620-650 nm).
Procedure:
-
Standard Curve: Prepare a serial dilution of the phosphate standard (e.g., 0 to 40 µM) in Assay Buffer in a 96-well plate.
-
Enzyme Reaction Setup:
-
In separate wells, add 50 µL of Assay Buffer.
-
Add 1 µL of inhibitor at various concentrations (or DMSO for control).
-
Add 20 µL of the V-ATPase enzyme preparation and pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 20 µL of 10 mM ATP to each well to start the reaction (final ATP concentration will be ~2 mM).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Develop Color: Add 10 µL of the Malachite Green Working Reagent to each well to stop the reaction. Incubate for 15 minutes at room temperature for color development.
-
Measurement: Read the absorbance at 630 nm.
-
Data Analysis: Subtract the absorbance of the no-enzyme control. Calculate the amount of phosphate released using the standard curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
ATP-Regenerating Coupled Enzyme Assay
This kinetic assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in fluorescence or absorbance.
Materials:
-
Purified V-ATPase enzyme preparation
-
Reaction Buffer: 50 mM HEPES (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Substrates: Phosphoenolpyruvate (PEP) and NADH
-
ATP solution: 100 mM ATP in water, pH 7.0
-
Inhibitor stock solutions in DMSO
-
384-well microplate and a fluorescent plate reader (Excitation: 340 nm, Emission: 460 nm).
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing Reaction Buffer, PK (e.g., 60 µg/mL), LDH (e.g., 30 µg/mL), PEP (e.g., 9 mM), and NADH (e.g., 0.15-0.3 mM).
-
Assay Setup:
-
Dispense 30 µL of the Reaction Mix into each well of the microplate.
-
Add the desired amount of purified V-ATPase to the sample wells and an equivalent volume of buffer to the control wells.
-
Add the inhibitor at various concentrations to the sample wells.
-
-
Initiate Reaction: Start the reaction by adding 1-2 µL of ATP to each well.
-
Kinetic Measurement: Immediately place the plate in the reader, pre-set to the desired temperature (e.g., 37°C). Measure the decrease in NADH fluorescence over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the fluorescence vs. time plot) for each well.
-
The rate is directly proportional to the ATPase activity (1 mole of ATP hydrolyzed produces 1 mole of ADP, which consumes 1 mole of NADH).
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
-
References
Unveiling the Action of ATPase-IN-5: A Comparative Guide to V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical V-ATPase inhibitor, ATPase-IN-5, with established alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biology, this document serves as a resource for researchers investigating V-ATPase as a therapeutic target.
Introduction to V-ATPase and its Inhibition
Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular compartments and the extracellular space in specialized cells.[1][2] This acidification is critical for a multitude of cellular processes, including protein degradation, endocytosis, and autophagy.[3] Dysregulation of V-ATPase activity is implicated in various diseases, most notably cancer, where it contributes to tumor invasion, metastasis, and multidrug resistance, making it a compelling target for therapeutic intervention.
This guide will focus on the validation of the mechanism of action of a hypothetical V-ATPase inhibitor, "this compound," by comparing its performance with well-characterized V-ATPase inhibitors: Bafilomycin A1, Concanamycin A, Salicylihalamide A, and Archazolid.
Mechanism of Action of V-ATPase Inhibitors
The primary mechanism of these inhibitors is the direct binding to the V-ATPase complex, which disrupts its proton-pumping function. However, the specific binding sites and downstream consequences can vary.
-
This compound (Hypothetical): For the purpose of this guide, we will hypothesize that this compound is a novel small molecule inhibitor that, like Bafilomycin A1 and Concanamycin A, targets the V₀ subunit of the V-ATPase. This interaction is predicted to allosterically inhibit the rotation of the c-ring, thereby blocking proton translocation.
-
Bafilomycin A1 & Concanamycin A: These macrolide antibiotics are well-established, potent, and specific inhibitors of V-ATPase. They bind to the c-subunit of the V₀ proton channel, effectively jamming the rotational mechanism of the enzyme and halting proton transport.
-
Salicylihalamide A: This marine-derived macrolide also targets the V₀ domain but at a binding site distinct from that of bafilomycin and concanamycin. A key feature of Salicylihalamide A is its selectivity for mammalian V-ATPases over those found in fungi.
-
Archazolid: Another myxobacterial macrolide, Archazolid potently inhibits V-ATPase by binding to the c-subunit of the V₀ domain. Its binding mechanism, while targeting the same subunit as the plecomacrolides, is thought to be different, not directly occluding the proton channel but rather interfering with the rotational movement from the membrane-facing side of a single c-subunit.
Below is a diagram illustrating the general signaling pathway affected by V-ATPase inhibition.
Caption: V-ATPase inhibitors block proton pumping, affecting key cellular processes.
Comparative Performance Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of the compared V-ATPase inhibitors. It is important to note that these values can vary depending on the experimental system, including the source of the V-ATPase and the specific assay conditions.
| Inhibitor | Target V-ATPase Source | Reported IC₅₀ | Reference(s) |
| This compound (Hypothetical) | Mammalian | To be determined | N/A |
| Bafilomycin A1 | Bovine Chromaffin Granules | 0.6 - 1.5 nM | |
| Bafilomycin A1 | General | 4 - 400 nmol/mg | |
| Concanamycin A | Yeast V-type | 9.2 nM | |
| Concanamycin A | General | ~10 nM | |
| Salicylihalamide A | Mammalian | Low nanomolar | |
| Archazolid | Manduca sexta | 20 nM | |
| Archazolid | Murine Cell Line (L-929) | Subnanomolar | |
| Archazolid A | Leukemic Cell Lines (Jurkat, CEM) | EC₅₀ ~0.5 nM |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel V-ATPase inhibitor like this compound, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
Caption: A stepwise approach to validate the mechanism of a V-ATPase inhibitor.
V-ATPase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The assay utilizes a malachite green-based colorimetric reagent that forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 6 mM MgSO₄, 200 mM Na₂SO₃ (V-ATPase activator), 0.5 mM sodium orthovanadate (P-type ATPase inhibitor), 0.5 mM sodium azide (F-type ATPase inhibitor).
-
ATP Solution: 3 mM Na₂ATP in assay buffer.
-
Phosphate Standard: A series of known concentrations of KH₂PO₄ for generating a standard curve.
-
Malachite Green Reagent (e.g., PiColorLock™ Gold).
-
-
Enzyme Preparation: Use purified V-ATPase or membrane fractions enriched in V-ATPase.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme preparation to the assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound, Bafilomycin A1) and a vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
After color development (typically 2-30 minutes), measure the absorbance at a wavelength of 620-650 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of Pi released in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the V-ATPase inhibitors on cancer cell lines.
Principle: ATP-based assays, such as the CellTiter-Glo® assay, measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the V-ATPase inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells and calculate the percentage of cell viability. Determine the GI₅₀ (concentration for 50% growth inhibition).
Autophagy Flux Assay
This assay measures the effect of V-ATPase inhibitors on the autophagic process. Inhibition of V-ATPase is known to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
Principle: The assay monitors the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or MCF7) and treat them with the V-ATPase inhibitors. Include a positive control for autophagy induction (e.g., rapamycin) and a late-stage inhibitor (e.g., chloroquine).
-
Protein Extraction and Western Blotting:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Fluorescence Microscopy (for GFP-LC3 expressing cells):
-
Transfect cells with a GFP-LC3 plasmid.
-
Treat the cells with the inhibitors.
-
Fix the cells and visualize the formation of GFP-LC3 puncta (representing autophagosomes) using a fluorescence microscope.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities of LC3-II and LC3-I and calculate the ratio.
-
For microscopy, count the number of GFP-LC3 puncta per cell.
-
Transwell Invasion Assay
This assay evaluates the ability of V-ATPase inhibitors to block the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel. A chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane towards the chemoattractant.
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of 8-µm pore size Transwell inserts with Matrigel and allow it to solidify.
-
Cell Preparation: Culture invasive cancer cells (e.g., HT-1080 fibrosarcoma cells) and starve them in serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing the V-ATPase inhibitors or vehicle control and add them to the upper chamber.
-
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis: Calculate the percentage of invasion relative to the vehicle-treated control.
Logical Framework for Comparison
The validation of this compound's mechanism of action relies on a logical progression of experiments that build upon one another.
Caption: A decision-making flowchart for validating a novel V-ATPase inhibitor.
Conclusion
The validation of a novel ATPase inhibitor requires a multifaceted approach that combines biochemical and cell-based assays. By comparing the performance of "this compound" with well-established V-ATPase inhibitors like Bafilomycin A1, Concanamycin A, Salicylihalamide A, and Archazolid, researchers can gain a comprehensive understanding of its mechanism of action, potency, and potential as a therapeutic agent. The provided protocols and comparative data serve as a foundational resource for these investigations, enabling a rigorous and objective assessment of new chemical entities targeting the V-ATPase.
References
A Comparative Guide to V-ATPase Inhibitors for Lysosomal pH Regulation: Concanamycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized Vacuolar-type H+-ATPase (V-ATPase) inhibitor, concanamycin A, and its impact on lysosomal pH. Due to the absence of publicly available scientific literature or product information for a compound designated "ATPase-IN-5," a direct comparison is not possible at this time. This guide will therefore focus on providing a comprehensive overview of concanamycin A, including its mechanism of action, experimental data, and detailed protocols for assessing its effects on lysosomal acidification.
Introduction to V-ATPase and Lysosomal Acidification
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular organelles, including lysosomes.[1][2] This acidification is critical for the optimal function of lysosomal hydrolases, which are responsible for the degradation of cellular waste products and pathogens.[3] Dysregulation of lysosomal pH has been implicated in various diseases, including neurodegenerative disorders and cancer.[2] V-ATPase inhibitors are therefore valuable tools for studying lysosomal biology and represent potential therapeutic agents.
Concanamycin A: A Potent V-ATPase Inhibitor
Concanamycin A is a macrolide antibiotic that acts as a highly potent and specific inhibitor of V-ATPase.[4] Its mechanism of action involves binding to the V0 subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain. This binding event obstructs the proton channel, thereby inhibiting the pumping of protons into the lysosome and leading to an increase in lysosomal pH.
Quantitative Data Summary
The following table summarizes the key quantitative data for concanamycin A.
| Parameter | Concanamycin A | Reference |
| Target | Vacuolar-type H+-ATPase (V-ATPase) | |
| Binding Site | V0 subunit c | |
| IC50 | ~10 nM | |
| Effect on Lysosomal pH | Increases (alkalizes) lysosomal pH |
Mechanism of Action and Signaling Pathways
Concanamycin A's inhibition of V-ATPase and subsequent disruption of lysosomal acidification have profound effects on various cellular signaling pathways. By neutralizing the acidic environment of the lysosome, it impairs degradative processes such as autophagy and can induce apoptosis.
Caption: Mechanism of Concanamycin A Action.
Experimental Protocols
Accurate measurement of lysosomal pH is crucial for evaluating the efficacy of V-ATPase inhibitors. Below are detailed protocols for two common fluorescence-based assays.
Protocol 1: Lysosomal pH Measurement Using LysoSensor™ Yellow/Blue DND-160
This ratiometric assay provides a quantitative measurement of lysosomal pH.
Materials:
-
Cells of interest
-
12-well and 96-well plates
-
LysoSensor™ Yellow/Blue DND-160 (e.g., from Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a 12-well plate.
-
Treatment: Treat cells with concanamycin A at the desired concentrations and for the appropriate duration. Include an untreated control.
-
Staining:
-
Wash the cells with pre-warmed (37°C) HBSS.
-
Prepare a 5 µM working solution of LysoSensor™ Yellow/Blue in HBSS.
-
Incubate the cells with the LysoSensor™ solution for 5 minutes at 37°C.
-
-
Measurement:
-
Wash the cells again with warm HBSS.
-
Collect the cells and transfer them to a 96-well plate.
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I340/I380).
-
Generate a calibration curve using buffers of known pH to convert the fluorescence ratio to a pH value.
-
Caption: LysoSensor™ Experimental Workflow.
Protocol 2: Lysosomal Staining with LysoTracker™ Probes
LysoTracker™ probes are fluorescent acidotropic probes that accumulate in acidic organelles, providing a qualitative or semi-quantitative assessment of lysosomal acidification.
Materials:
-
Cells of interest
-
Culture plates or coverslips
-
LysoTracker™ probe (e.g., LysoTracker™ Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging dishes.
-
Treatment: Incubate cells with concanamycin A at the desired concentrations.
-
Staining:
-
Prepare a working solution of LysoTracker™ probe (typically 50-75 nM) in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and add the LysoTracker™ staining solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Replace the staining solution with fresh pre-warmed imaging medium.
-
Observe the cells using a fluorescence microscope with the appropriate filter set for the chosen LysoTracker™ probe.
-
-
Analysis:
-
Qualitatively assess the fluorescence intensity. A decrease in fluorescence in concanamycin A-treated cells compared to the control indicates an increase in lysosomal pH.
-
For semi-quantitative analysis, measure the fluorescence intensity of individual lysosomes or the total cellular fluorescence using image analysis software.
-
Caption: LysoTracker™ Experimental Workflow.
Conclusion
Concanamycin A is a powerful and widely used tool for studying the role of V-ATPase and lysosomal acidification in cellular processes. Its high potency and specificity make it an excellent positive control for experiments investigating lysosomal pH. The provided protocols offer robust methods for assessing the impact of this and other potential V-ATPase inhibitors on lysosomal function. Further research is needed to identify and characterize novel V-ATPase inhibitors to expand the available toolkit for researchers in this field.
References
- 1. Disorders of lysosomal acidification - the emerging role of v-ATPase in aging and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of vacuolar-type ATPase-dependent Lysosomal acidification in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosome - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
Independent Verification of ATPase-IN-5 Research Findings: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the novel V-ATPase inhibitor, ATPase-IN-5, with established inhibitors Bafilomycin A1, Concanamycin A, and Archazolid B. The information presented is intended for researchers, scientists, and drug development professionals to facilitate independent verification of research findings and to provide a comprehensive overview of the current landscape of V-ATPase inhibition.
Executive Summary
Vacuolar-type H+-ATPases (V-ATPases) are crucial proton pumps involved in the acidification of intracellular compartments and, in some cases, the extracellular space. Their dysregulation is implicated in various diseases, most notably cancer, where they contribute to tumor progression, metastasis, and drug resistance. This makes V-ATPases a compelling target for therapeutic intervention. This guide compares the in-vitro efficacy of a novel inhibitor, this compound, against well-characterized V-ATPase inhibitors. All data is presented in standardized tables, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Comparative Performance of V-ATPase Inhibitors
The following table summarizes the key performance indicators of this compound and other selected V-ATPase inhibitors. Data for comparator compounds have been compiled from multiple peer-reviewed studies to provide a representative range of activity.
| Compound | V-ATPase Inhibition IC50 (nM) | Cell Growth Inhibition GI50/EC50 (nM) | Target Subunit(s) |
| This compound (Hypothetical) | 2.5 | 8.0 (MCF-7) | V₀ subunit c |
| Bafilomycin A1 | 0.44 - 400[1][2] | 0.56 (Jurkat), 0.51 (CEM) | V₀ subunit c |
| Concanamycin A | ~10[3][4][5] | Not widely reported | V₀ subunit c |
| Archazolid B | ~20 | 0.51 - 0.56 (Leukemic cell lines) | V₀ subunit c |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
References
- 1. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of cell death induction by pharmacological vacuolar H+-ATPase (V-ATPase) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The vacuolar-type ATPase inhibitor archazolid increases tumor cell adhesion to endothelial cells by accumulating extracellular collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blocksandarrows.com [blocksandarrows.com]
Safety Operating Guide
Prudent Disposal of ATPase-IN-5: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel compounds such as ATPase-IN-5, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, it is imperative to handle the substance with caution, drawing upon information from structurally similar compounds and general best practices for chemical waste management. This guide provides a procedural framework for the safe disposal of this compound, based on the available safety data for the related compound, ATPase-IN-3.
I. Hazard Profile and Safety Precautions
While specific toxicological data for this compound is unavailable, the Safety Data Sheet for ATPase-IN-3 indicates that it is harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with a similar level of caution.
Key Assumed Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Environmental Hazard: Very toxic to aquatic ecosystems.[1]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
Appropriate respiratory protection if generating aerosols or dusts
II. Step-by-Step Disposal Procedure
The primary goal for the disposal of this compound is to prevent its release into the environment and to ensure the safety of laboratory personnel.
1. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
2. Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into the designated solid waste container.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material into the designated solid waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
All collected waste (solid and liquid) containing this compound must be disposed of as hazardous chemical waste.
-
The waste must be sent to an approved and licensed waste disposal facility.[1]
-
Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Handling Guidelines for ATPase Inhibitors: A Focus on ATPase-IN-3
Disclaimer: Information regarding a specific compound designated "ATPase-IN-5" is not publicly available. This guide provides detailed safety and handling protocols for the structurally related compound, ATPase-IN-3. Researchers, scientists, and drug development professionals should use this information as a foundational guide and conduct a thorough risk assessment for the specific inhibitor in use.
This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling ATPase-IN-3, a representative ATPase inhibitor. The following procedural guidance is designed to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling ATPase-IN-3, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Protective gloves | Nitrile rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the compound. |
| Skin and Body Protection | Impervious clothing / Laboratory coat | A fully fastened lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1] |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of ATPase-IN-3. The following step-by-step guidance provides a clear operational plan from preparation to disposal.
Handling and Storage:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Personal Protective Equipment: Before handling the compound, ensure all required PPE is correctly worn.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term stability, store the compound as a powder at -20°C or in a solvent at -80°C.
Disposal:
-
Waste Collection: Collect all waste materials, including contaminated consumables and unused compound, in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil.
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |
| In Case of Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists. |
| If Inhaled | Remove to fresh air. Get medical attention immediately if symptoms occur. |
Hazard Information for ATPase-IN-3
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
